Norfludiazepam
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCOILFBWYKHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183057 | |
| Record name | Norfludiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-65-9 | |
| Record name | Desalkylflurazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfludiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfludiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFLURAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U41NXR6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Norfludiazepam on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfludiazepam is a benzodiazepine (B76468) derivative and an active metabolite of several prescribed benzodiazepines, including flurazepam and fludiazepam. It functions as a positive allosteric modulator (PAM) of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, this compound exhibits anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This technical guide provides a detailed exploration of the molecular mechanisms underlying the action of this compound on GABA-A receptors, intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Positive Allosteric Modulation
The principal mechanism of action of this compound involves its interaction with the GABA-A receptor, a pentameric ligand-gated ion channel. Unlike the endogenous agonist GABA, which binds at the interface of the α and β subunits, this compound binds to a distinct allosteric site known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits.[1][2]
Upon binding, this compound induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA.[3] This potentiation of GABAergic transmission leads to an increased frequency of chloride (Cl-) channel opening, resulting in an enhanced influx of chloride ions into the neuron.[2] The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.[4] It is important to note that this compound, as a positive allosteric modulator, does not open the chloride channel in the absence of GABA but rather enhances the effect of the endogenous ligand.[4]
References
- 1. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]
- 2. Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
An In-Depth Technical Guide to the Chemical Structure and Properties of Norfludiazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfludiazepam, also known as N-Desalkylflurazepam, is a benzodiazepine (B76468) derivative and a significant active metabolite of several therapeutic benzodiazepine drugs, including flurazepam, quazepam (B1678626), and ethyl loflazepate.[1] Its prolonged half-life and potent pharmacological activity necessitate a thorough understanding of its chemical and physical properties for research and drug development purposes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols and data are presented to serve as a valuable resource for scientists in the field.
Chemical Structure and Nomenclature
This compound belongs to the 1,4-benzodiazepine (B1214927) class of compounds. Its core structure consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring.
Chemical Structure:
Caption: Chemical structure of this compound.
IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[2]
CAS Number: 2886-65-9[3]
Synonyms: N-Desalkylflurazepam, Norflurazepam, Ro 5-3367[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀ClFN₂O | [3] |
| Molecular Weight | 288.70 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 204-206 °C | [5] |
| pKa (predicted) | 11.55 ± 0.70 | [5] |
| LogP (predicted) | 3.269 | [1] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [5] |
Pharmacological Properties
Mechanism of Action
This compound exerts its primary pharmacological effects through two main mechanisms:
-
Positive Allosteric Modulation of GABA-A Receptors: Like other benzodiazepines, this compound binds to a specific allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, distinct from the GABA binding site. This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. This action is responsible for its anxiolytic, sedative, myorelaxant, and anticonvulsant properties. It is known to bind unselectively to various benzodiazepine receptor subtypes.[1]
-
Inhibition of L-type Voltage-Gated Calcium Channels: this compound has been shown to inhibit L-type voltage-gated calcium channels.[6][7]
The following diagram illustrates the positive allosteric modulation of the GABA-A receptor by this compound.
Caption: Positive allosteric modulation of the GABA-A receptor by this compound.
Pharmacokinetics
This compound is characterized by a long elimination half-life, which contributes to its prolonged pharmacological effects and potential for accumulation with repeated dosing of its parent drugs.
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 53.3 hours (after quazepam administration) | [4] |
| Volume of Distribution (Vd) of Diazepam (related benzodiazepine) | 83 L | [8] |
| Clearance (Cl) of Diazepam (related benzodiazepine) | 26.6 ml/min | [8] |
Synthesis
The synthesis of this compound can be achieved through the cyclization of a substituted aminobenzophenone derivative. A representative laboratory-scale synthesis is described below.
Experimental Protocol: Laboratory Synthesis
A process for preparing 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone (B18288) with a glycine (B1666218) equivalent, followed by cyclization. A specific patented method describes the reaction of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with hexamethylenetetramine in the presence of ammonia (B1221849).[9]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
A mixture of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone (1.0 mole) and hexamethylenetetramine (0.1 mole) in methanol (550 mls) is stirred and saturated with ammonia gas at room temperature.[9]
-
The reaction mixture is then heated to reflux for 10 hours while continuously bubbling ammonia gas through the solution.[9]
-
After cooling to room temperature, the crystalline product is collected by filtration.[9]
-
The product is washed with cold methanol (-10°C) and then with hot water (60°C).[9]
-
The final product, 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one, is dried to a constant weight.[9]
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
For ¹H and ¹³C NMR analysis, dissolve approximately 5-25 mg and 50-100 mg of the sample, respectively, in 0.6-0.7 mL of a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10] Ensure the sample is completely dissolved and free of particulate matter by filtering it through a glass wool plug into the NMR tube.[11]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[12]
-
Transfer the mixture to a die and press it under high pressure (approximately 8-10 tons) to form a transparent or translucent pellet.[13]
-
Acquire the IR spectrum of the KBr pellet.
Mass Spectrometry (MS)
Methodology:
Mass spectral analysis of this compound can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Electron ionization (EI) is a common ionization method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.
Fragmentation Pattern:
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of the benzodiazepine structure, often involving cleavage of the diazepine ring.[14]
Experimental Protocols
Benzodiazepine Receptor Binding Assay
Objective: To determine the binding affinity of this compound to GABA-A receptors.
Materials:
-
Radioligand (e.g., [³H]flunitrazepam)
-
Rat or bovine brain tissue homogenate (source of GABA-A receptors)
-
Incubation buffer (e.g., Tris-HCl)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a membrane suspension from the brain tissue.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled benzodiazepine like diazepam).
-
Incubate the tubes at a controlled temperature (e.g., 0-4°C or 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Analytical Method Validation for Quantification in Biological Fluids
Objective: To validate an analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of this compound in biological matrices like plasma or urine.
Validation Parameters (according to ICH guidelines):
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components. This is evaluated by analyzing blank samples of the biological matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of this compound. The coefficient of determination (r²) should be close to 1.[15]
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known added amounts of this compound (spiked samples) and calculating the percent recovery.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]
A detailed protocol for the validation of an HPLC method for benzodiazepines in biological fluids can be adapted for this compound.[15] This would typically involve solid-phase extraction (SPE) for sample clean-up followed by chromatographic separation and detection.[15]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers and scientists working with this important benzodiazepine metabolite. A thorough understanding of these fundamental aspects is essential for advancing research into its pharmacological effects, developing new analytical methods, and ensuring the safe and effective use of its parent drugs.
References
- 1. chemeo.com [chemeo.com]
- 2. 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazep… [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. Buy this compound | 2886-65-9 [smolecule.com]
- 5. N-desalkylflurazepam CAS#: 2886-65-9 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A large-sample study of diazepam pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pharmacological Profile of N-Desalkylflurazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desalkylflurazepam, also known as norflurazepam, is a principal active metabolite of several clinically used benzodiazepine (B76468) drugs, including flurazepam, quazepam, flutoprazepam, fludiazepam, and ethyl loflazepate.[1][2][3] It is recognized for its pronounced and extended duration of action, which significantly contributes to the overall pharmacological effects of its parent compounds.[3] As a member of the benzodiazepine class, N-Desalkylflurazepam exhibits anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[4] Its defining characteristic is an exceptionally long elimination half-life, leading to accumulation in the body upon repeated administration of the parent drug.[3][5] This profile makes it a subject of considerable interest in neuropharmacology and forensic toxicology. This document provides a comprehensive overview of the pharmacological profile of N-Desalkylflurazepam, detailing its mechanism of action, pharmacokinetics, and key behavioral effects, along with standardized protocols for its preclinical evaluation.
Pharmacodynamics
Mechanism of Action
The primary mechanism of action for N-Desalkylflurazepam is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system.[7] N-Desalkylflurazepam binds to the benzodiazepine site, a distinct allosteric site located at the interface between α and γ subunits of the pentameric GABA-A receptor complex.[7] This binding enhances the affinity of the GABA-A receptor for GABA, increasing the frequency of chloride (Cl⁻) channel opening.[8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and producing a generalized depressant effect on the central nervous system.[7]
Additionally, N-Desalkylflurazepam has been shown to inhibit L-type voltage-gated calcium channels (Caᵥ1.2 and Caᵥ1.3) at micromolar concentrations, though the clinical significance of this secondary action is less understood compared to its potent effects on GABA-A receptors.[9]
Receptor Binding Affinity
For comparative purposes, the table below includes data for Diazepam, a classic non-selective benzodiazepine.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Reference Compound |
| N-Desalkylflurazepam | α1β3γ2 | Data Not Available | No |
| α2β3γ2 | Data Not Available | No | |
| α3β3γ2 | Data Not Available | No | |
| α5β3γ2 | Data Not Available | No | |
| Diazepam | α1β2γ2 | 1.6 - 4.5 | Yes |
| α2β2γ2 | 3.5 - 7.9 | Yes | |
| α3β2γ2 | 5.3 - 11.0 | Yes | |
| α5β2γ2 | 1.8 - 4.2 | Yes |
Table 1: GABA-A Receptor Subtype Binding Affinities. Data for comparator compound Diazepam is aggregated from multiple sources and may vary based on experimental conditions.
Signaling Pathway
The binding of N-Desalkylflurazepam to the benzodiazepine site on the GABA-A receptor potentiates the receptor's response to GABA. This enhanced signaling cascade is central to its pharmacological effects.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genesispub.org [genesispub.org]
- 7. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic characterization of GABAA/benzodiazepine receptor in rat hippocampus during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Norfludiazepam: An In-depth Technical Guide on its Role as an Active Metabolite of Flurazepam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurazepam, a long-acting benzodiazepine (B76468) hypnotic, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Among these, norfludiazepam (also known as N-desalkylflurazepam) is of primary significance due to its prolonged half-life and significant contribution to the overall therapeutic and adverse effect profile of its parent drug. This technical guide provides a comprehensive overview of this compound's pharmacokinetics, pharmacodynamics, and analytical quantification, tailored for professionals in the fields of pharmacology, toxicology, and drug development.
Pharmacokinetics: A Comparative Analysis
The pharmacokinetic profiles of flurazepam and its principal active metabolite, this compound, differ substantially, which is critical for understanding the prolonged effects observed after flurazepam administration. Flurazepam is rapidly absorbed and metabolized, while this compound exhibits a much longer half-life, leading to its accumulation in the body with repeated dosing.[1][2]
| Parameter | Flurazepam | This compound | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | ~10.2 hours (after a single 15 mg dose of Flurazepam) | [3] |
| Peak Plasma Concentration (Cmax) | 0.5 - 4.0 ng/mL | ~10 - 20.4 ng/mL (after a single 15 mg dose of Flurazepam) | [3] |
| Elimination Half-Life (t½) | ~2.3 hours | 47 - 150 hours (average ~71 hours) | [3][4] |
| Bioavailability | 83% | Not directly administered, formed via metabolism | [4] |
| Metabolism | Hepatic (primarily by CYP3A4 and CYP2C19) | Further metabolism to hydroxylated derivatives | [5][6] |
| Excretion | Primarily renal as metabolites | Renal | [4] |
Metabolic Pathway of Flurazepam to this compound
Flurazepam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The initial and most significant metabolic step involves the N-dealkylation of the diethylaminoethyl side chain, leading to the formation of this compound. This reaction is predominantly catalyzed by CYP3A4 and CYP2C19 enzymes.[5][6] this compound itself is further metabolized, albeit at a much slower rate, through hydroxylation.[7]
Pharmacodynamics: Mechanism of Action at the GABA-A Receptor
Both flurazepam and this compound exert their pharmacological effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[8] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Benzodiazepines, including flurazepam and this compound, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[9] This enhanced inhibition in the central nervous system is responsible for the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of these compounds.[4]
Binding Affinities
The affinity of flurazepam and this compound for different subtypes of the GABA-A receptor can influence their specific pharmacological profiles. While comprehensive comparative data for both compounds across all subtypes is limited, studies have investigated the binding of various benzodiazepines.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki) | Reference(s) |
| Flurazepam | α1β3γ2 | Data not consistently reported | [10] |
| This compound | α1β3γ2 | Data not consistently reported | [10] |
| Diazepam (for comparison) | α1β3γ2 | ~7 nM | [10] |
| Diazepam (for comparison) | α2β3γ2 | ~5 nM | [10] |
| Diazepam (for comparison) | α3β3γ2 | ~10 nM | [10] |
| Diazepam (for comparison) | α5β3γ2 | ~12 nM | [10] |
Note: Ki values can vary depending on the experimental conditions and radioligand used. The data for diazepam is provided as a reference for a classical benzodiazepine.
Experimental Protocols for Quantification
The accurate quantification of flurazepam and this compound in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The following sections outline detailed methodologies for their analysis.
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
This protocol describes a general procedure for the extraction of benzodiazepines from urine using a mixed-mode cation exchange SPE column.
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated analogs of the analytes)
-
β-glucuronidase
-
Acetate (B1210297) buffer (pH 5.0)
-
Deionized water
-
Methylene (B1212753) chloride
-
Ethyl acetate
-
Mixed-mode cation exchange SPE columns
Procedure:
-
Hydrolysis: To 1-2 mL of urine, add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase (approximately 5,000 units/mL). Add the internal standard. Vortex and incubate at 65°C for 1-2 hours to hydrolyze glucuronide conjugates.[11] Allow the sample to cool.
-
Column Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the column with 1 mL of deionized water.
-
Wash the column with 1 mL of acetate buffer (pH 5.0).
-
Wash the column with 1 mL of methylene chloride.
-
Dry the column thoroughly under vacuum or positive pressure for 5-10 minutes.[11]
-
-
Elution: Elute the analytes with 1 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis or a derivatization agent for GC-MS).
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of benzodiazepines due to its high sensitivity and specificity.[12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for flurazepam, this compound, and their internal standards would be monitored. For example:
-
Flurazepam: m/z 388.2 → 86.1
-
This compound: m/z 289.1 → 223.0
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Data Analysis: Quantification is achieved by constructing a calibration curve using the peak area ratios of the analytes to their corresponding internal standards.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for benzodiazepine analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Derivatization:
-
The dried extract is typically derivatized using an agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form more stable tert-butyldimethylsilyl (TBDMS) derivatives.[13] The reaction is typically carried out at 70°C for 20-30 minutes.[14]
Chromatographic Conditions (Example):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An initial oven temperature of around 150°C, ramped up to approximately 300°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes.
Experimental and Analytical Workflow
The overall workflow for the analysis of flurazepam and this compound in a clinical or forensic setting involves several key stages, from sample collection to final data reporting.
Conclusion
This compound is a clinically significant active metabolite of flurazepam, contributing substantially to its long duration of action and potential for next-day sedation. A thorough understanding of its distinct pharmacokinetic and pharmacodynamic properties is crucial for optimizing the therapeutic use of flurazepam and for the accurate interpretation of toxicological findings. The analytical methods detailed in this guide provide robust and reliable means for the quantification of both flurazepam and this compound in biological specimens, which is fundamental for research, clinical management, and forensic investigations in the context of benzodiazepine use.
References
- 1. researchgate.net [researchgate.net]
- 2. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mrocc.org [mrocc.org]
- 4. Flurazepam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 9. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. nyc.gov [nyc.gov]
The Pharmacokinetic Profile of Norfludiazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfludiazepam, also known as N-Desalkylflurazepam, is a pharmacologically active benzodiazepine (B76468) and a principal metabolite of several therapeutic benzodiazepine drugs, including flurazepam, quazepam, and fludiazepam.[1] Its prolonged elimination half-life and significant central nervous system activity necessitate a thorough understanding of its pharmacokinetic properties for both clinical and forensic applications. This technical guide provides a comprehensive overview of the elimination half-life and pharmacokinetics of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to support advanced research and drug development.
Core Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of this compound is characterized by a long elimination half-life, significant protein binding, and metabolism into active metabolites. A summary of its key quantitative parameters is presented in Table 1.
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 47 - 150 hours (single dose); up to 200 hours (continuous administration) | [1] |
| Peak Plasma Concentration (Cmax) | ~10 - 20.4 ng/mL (following a single 15 mg oral dose of Flurazepam) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours (oral administration) | [1] |
| Protein Binding | >95% | [2] |
| Volume of Distribution (Vd) | Data not consistently reported in human studies. As a benzodiazepine, it is expected to be widely distributed in the body, particularly in lipid-rich tissues. | [3][4] |
| Clearance (Cl) | Data not consistently reported in human studies. Clearance of its parent compound, diazepam, can be inhibited by its metabolites. | [4][5] |
Table 1: Quantitative Pharmacokinetic Parameters of this compound
Metabolic Pathways of this compound
This compound is a central metabolite in the biotransformation of several benzodiazepines. It undergoes further metabolism in the liver, primarily through hydroxylation, to form active metabolites such as 3-hydroxy-norfludiazepam. The metabolic cascade contributes to the prolonged pharmacological effects observed with its parent compounds.
Metabolic pathway of this compound.
Experimental Protocols
The determination of this compound's pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolic pathways of this compound and to determine its intrinsic clearance.
Objective: To characterize the in vitro metabolism of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar benzodiazepine)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Microsome Activation: Pre-warm the HLM suspension to 37°C.
-
Reaction Initiation: Add this compound (at various concentrations) to the HLM suspension and briefly pre-incubate. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent compound (this compound) and the formation of its metabolites.[6]
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol details the procedure for accurately measuring this compound concentrations in human plasma samples for pharmacokinetic studies.
Objective: To quantify this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Deuterated this compound (or other suitable internal standard)
-
Acetonitrile (ACN) or other protein precipitation agent
-
Formic acid
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution on a C18 column with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[6]
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known this compound concentrations.
-
Quantify the this compound concentration in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of this compound.
Workflow for a this compound pharmacokinetic study.
Conclusion
This compound's distinct pharmacokinetic profile, particularly its extended elimination half-life, is a critical consideration in both therapeutic drug monitoring and forensic toxicology. The data and protocols presented in this guide offer a foundational resource for scientists and researchers in the field. Further investigation into the volume of distribution and clearance of this compound in human subjects is warranted to complete its pharmacokinetic characterization. The provided methodologies for in vitro and in vivo analysis serve as a robust starting point for such future studies.
References
- 1. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.asam.org [downloads.asam.org]
- 4. [Important factors determining human distribution and elimination of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clearance of diazepam can be impaired by its major metabolite desmethyldiazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. brjac.com.br [brjac.com.br]
An In-depth Technical Guide to Norfludiazepam
This guide provides a comprehensive technical overview of Norfludiazepam, a benzodiazepine (B76468) derivative, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, pharmacological properties, and relevant experimental methodologies.
Chemical Identity
Synonyms: N-Desalkylflurazepam, norflurazepam, N-Desalkyl-2-oxoquazepam, CM 7116, Ro 5-3367, Descarbethoxyloflazepate, Norflutoprazepam.[1][2][3][4]
IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.[1][2][5]
Physicochemical and Pharmacokinetic Data
The following tables summarize key quantitative data for this compound.
| Physicochemical Properties | Value | Reference |
| Molecular Formula | C₁₅H₁₀ClFN₂O | [1][5] |
| Molar Mass | 288.71 g·mol⁻¹ | [5] |
| Melting Point | 205 to 206 °C (401 to 403 °F) | [5] |
| Pharmacokinetic Parameters | Value | Reference |
| Elimination Half-Life | 47-150 hours (average ~71 hours) | [2][5] |
| Peak Plasma Concentration | ~10-20.4 ng/mL (following a single 15 mg dose of Flurazepam) | [2][5] |
| Time to Peak Plasma Concentration | 90-120 minutes | [2][5] |
| Metabolism | Liver (primarily via CYP3A4) | [5] |
| Excretion | Kidney | [5] |
Pharmacodynamics
This compound is a positive allosteric modulator of the GABA-A receptor and an inhibitor of L-type voltage-gated calcium channels.[1][5]
| Pharmacodynamic Parameters | Value | Reference |
| IC₅₀ for Caᵥ1.2 L-type calcium channels | 55 µM | [1] |
| IC₅₀ for Caᵥ1.3 L-type calcium channels | 37 µM | [1] |
Experimental Protocols
Quantitative Analysis of this compound in Biological Samples via LC-MS/MS
This protocol provides a general framework for the detection and quantification of this compound in samples such as blood, urine, or serum.
4.1.1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of the biological sample, add an appropriate internal standard (e.g., Diazepam-d5).
-
Pre-treat the sample as necessary (e.g., enzymatic hydrolysis for urine samples to deconjugate metabolites).
-
Condition an SPE cartridge with appropriate solvents (e.g., methanol (B129727) followed by water).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound from the cartridge using a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture containing methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
4.1.3. Data Analysis
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
4.2.1. Materials
-
Cell membranes prepared from a source rich in GABA-A receptors (e.g., rat brain cortex or cells expressing recombinant receptors).
-
Radioligand: [³H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.
-
Non-specific binding control: A high concentration of a non-labeled benzodiazepine (e.g., Diazepam).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
This compound solutions at various concentrations.
4.2.2. Procedure
-
In a series of tubes, add the cell membranes, [³H]-Flunitrazepam, and varying concentrations of this compound.
-
For total binding, add only the membranes and the radioligand.
-
For non-specific binding, add the membranes, radioligand, and a high concentration of the non-labeled benzodiazepine.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
The affinity (Ki) of this compound can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound.
References
In-Vitro Binding Affinity of Norfludiazepam to Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfludiazepam, also known as N-Desalkylflurazepam, is an active metabolite of several benzodiazepine (B76468) drugs, including flurazepam and fludiazepam.[1] Like other benzodiazepines, it exerts its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] this compound binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and muscle relaxant properties.[2] This technical guide provides an in-depth overview of the in-vitro binding affinity of this compound to benzodiazepine receptors, including experimental protocols and relevant signaling pathways.
Data Presentation: Binding Affinity of Benzodiazepines
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |
| Diazepam | ~10-20 | ~10-20 | ~10-20 | ~10-20 |
| Flunitrazepam | ~1 | ~1 | ~1 | ~1 |
| Clonazepam | ~1-2 | ~1-2 | ~1.5-2.5 | ~1-2 |
| Alprazolam | ~5-15 | ~5-15 | ~5-15 | ~5-15 |
Note: This table provides approximate Ki values for well-characterized benzodiazepines to offer a comparative landscape of binding affinities. Specific values can vary based on experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of the in-vitro binding affinity of compounds like this compound to benzodiazepine receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the benzodiazepine binding site on GABA-A receptors.
Materials:
-
Receptor Source: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cerebral cortex) or cell lines expressing specific recombinant human GABA-A receptor subtypes.
-
Radioligand: A tritiated high-affinity benzodiazepine receptor agonist, typically [³H]-Flunitrazepam or [³H]-Flumazenil.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM), to determine the amount of radioligand that binds to non-receptor sites.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Scintillation Cocktail: For quantifying radioactivity.
-
Instrumentation: Centrifuge, liquid scintillation counter, multi-channel pipettes.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound).
-
In a series of microcentrifuge tubes or a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the assay tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined duration to allow the binding to reach equilibrium.[3]
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters or by centrifugation to separate the membranes (with bound radioligand) from the supernatant (containing the free radioligand).
-
Quickly wash the filters or pellets with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters or the resuspended pellets into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of Benzodiazepine Modulation
Experimental Workflow for Radioligand Binding Assay
References
A Technical Guide to Norfludiazepam as a Positive Allosteric Modulator of the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfludiazepam (also known as N-Desalkylflurazepam) is a benzodiazepine (B76468) derivative and a principal active metabolite of several therapeutic benzodiazepines, including flurazepam and fludiazepam.[1][2] It is characterized by a prolonged elimination half-life, ranging from 47 to 150 hours, which contributes to its long-acting pharmacological profile and potential for accumulation with repeated dosage.[2] Like other compounds in its class, this compound exerts its primary pharmacological effects—sedative, anxiolytic, and muscle relaxant properties—by acting as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] This guide provides a detailed technical overview of its mechanism of action, pharmacological data, and the key experimental protocols used for its characterization.
Core Mechanism of Action: Positive Allosteric Modulation
The central mechanism of this compound involves its interaction with the GABA-A receptor, the primary ligand-gated ion channel responsible for mediating fast inhibitory neurotransmission in the central nervous system.[3]
2.1 The GABA-A Receptor Complex GABA-A receptors are pentameric transmembrane proteins that form a central chloride (Cl⁻) ion channel.[4] The majority of these receptors are composed of two α, two β, and one γ subunit.[4] The binding sites for the endogenous agonist, GABA, are located at the interface between the α and β subunits.[4]
2.2 Allosteric Modulation by this compound this compound, like other benzodiazepines, does not bind to the GABA agonist site (the orthosteric site). Instead, it binds to a distinct allosteric site located at the interface between the α and γ subunits.[4][5] This binding event does not directly open the chloride channel but induces a conformational change in the receptor that enhances the effect of GABA.[3][6] Specifically, it increases the frequency of the chloride channel opening in response to GABA binding.[3] This potentiation of GABA's natural inhibitory action leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[3][6]
Pharmacological Data
Direct quantitative binding and potency data for this compound are sparse in publicly available literature, as it is often characterized as a metabolite. However, data from structurally related benzodiazepines provide valuable context for its expected pharmacological profile. This compound is reported to bind unselectively across various benzodiazepine-sensitive GABA-A receptor subtypes.[2] The table below summarizes binding affinities (Ki) for its parent compound, flurazepam, and the structurally similar compound nordiazepam (desmethyldiazepam).
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |
| Nordiazepam | Central BZD Receptor | ~10.4 | Rat | [³H]Ro 15-1788 Binding | Gobbi M, et al. (1987) |
| Flurazepam | α1β3γ2 | 16 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |
| Flurazepam | α2β3γ2 | 14 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |
| Flurazepam | α3β3γ2 | 15 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |
| Flurazepam | α5β3γ2 | 22 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |
Note: Data for this compound is not specified in the cited sources; values for closely related compounds are provided for reference. The Ki for Nordiazepam was converted from IC50 based on the study's description.
Key Experimental Protocols
The characterization of a positive allosteric modulator like this compound relies on two primary experimental approaches: radioligand binding assays to determine affinity for the receptor and electrophysiological recordings to measure functional potentiation.
Radioligand Binding Assay for Affinity (Ki) Determination
This protocol determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GABA-A receptor.
Methodology:
-
Receptor Source Preparation:
-
Prepare cell membrane homogenates from a source rich in GABA-A receptors, such as rodent cerebral cortex or HEK293 cells recombinantly expressing specific receptor subtypes (e.g., α1β2γ2).
-
Homogenize tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Incubation:
-
In a multi-well plate, combine the receptor membrane preparation (e.g., 100-200 µg protein), a fixed concentration of a radioligand that targets the benzodiazepine site (e.g., [³H]Flunitrazepam or [³H]Flumazenil at a concentration near its Kd, typically 1-2 nM), and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for:
-
Total Binding: Membranes + radioligand + buffer.
-
Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage-Clamp (TEVC) for Functional Potentiation (EC₅₀)
This electrophysiological technique measures the ability of a compound to enhance GABA-induced currents in cells expressing GABA-A receptors, typically Xenopus laevis oocytes.
Methodology:
-
Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) in a specific ratio.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for robust receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96 buffer).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl: one for voltage sensing and one for current injection.
-
Using a TEVC amplifier, clamp the oocyte's membrane potential at a fixed holding potential, typically -60 mV to -80 mV.
-
-
Measurement of Potentiation:
-
Establish a baseline GABA-evoked current by applying a low, sub-maximal concentration of GABA (e.g., EC₅-EC₂₀) via the perfusion system. This provides a stable current against which potentiation can be measured.
-
Co-apply the same EC₅-EC₂₀ concentration of GABA along with varying concentrations of this compound.
-
Record the peak amplitude of the chloride current in the presence of both GABA and this compound.
-
Perform a washout with the recording solution between applications to allow the receptor to return to its baseline state.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of the modulator (I_mod) and the baseline current in the presence of GABA alone (I_gaba).
-
Calculate the percent potentiation for each concentration of this compound: Potentiation (%) = ((I_mod - I_gaba) / I_gaba) * 100.
-
Plot the percent potentiation against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve with a Hill equation to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal potentiation effect (Eₘₐₓ).
-
Conclusion
This compound functions as a classic benzodiazepine, acting as a positive allosteric modulator at the GABA-A receptor. By binding to the α-γ subunit interface, it enhances the receptor's response to GABA, thereby increasing inhibitory neurotransmission. Its long half-life distinguishes it pharmacokinetically and suggests a prolonged duration of action. While specific high-throughput binding and functional data are not as prevalent as for its parent compounds, its mechanism can be robustly characterized using standard pharmacological protocols such as competitive radioligand binding assays and two-electrode voltage-clamp electrophysiology. These techniques remain the gold standard for quantifying the affinity and functional efficacy of this compound and other novel modulators at the GABA-A receptor complex.
References
- 1. This compound | 2886-65-9 | Benchchem [benchchem.com]
- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolites of the benzodiazepines fludiazepam and quazepam. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on metabolic pathways, quantitative data, and experimental protocols.
Primary Metabolites and Metabolic Pathways
Fludiazepam
Fludiazepam undergoes hepatic metabolism, primarily resulting in the formation of N-desmethylfludiazepam (also known as norflurazepam) and hydroxylated metabolites. While the complete metabolic profile of fludiazepam is not as extensively documented as other benzodiazepines, in vitro studies using human hepatocytes have identified at least two primary metabolites.[1][2][3][4] The metabolism is understood to be mediated by the cytochrome P450 (CYP) enzyme system, although the specific isoforms predominantly responsible for fludiazepam's biotransformation are yet to be definitively elucidated.[5]
Metabolic Pathway of Fludiazepam
References
- 1. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples [diva-portal.org]
- 4. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | springermedizin.de [springermedizin.de]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Unveiling the Anxiolytic and Sedative Profile of Norfludiazepam: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfludiazepam, an active metabolite of several benzodiazepines, has garnered significant interest for its potential anxiolytic and sedative properties. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, focusing on its pharmacological effects in established animal models of anxiety and sedation. Detailed experimental methodologies, quantitative data summaries, and a proposed signaling pathway are presented to facilitate further research and development in this area. While specific preclinical data on this compound remains limited in publicly available literature, this guide synthesizes the foundational knowledge of benzodiazepine (B76468) pharmacology and standard preclinical testing paradigms to offer a robust framework for its evaluation.
Introduction
This compound is a designer benzodiazepine and an active metabolite of therapeutic benzodiazepines such as flurazepam and fludiazepam.[1] Like other compounds in this class, this compound is recognized for its potential anxiolytic, sedative, and muscle relaxant effects.[2][3] These properties are primarily attributed to its action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide outlines the preclinical methodologies used to characterize the anxiolytic and sedative profile of this compound, providing a technical resource for researchers in neuroscience and drug development.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[2] This binding enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions into the neuron.[2][4] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to a reduction in neuronal excitability and the manifestation of anxiolytic and sedative effects.[4] this compound is reported to bind unselectively to various benzodiazepine receptor subtypes, which influences its broad pharmacological profile.[1] The affinity of this compound for different GABA-A receptor α subunits (e.g., α1, α2, α3, α5) is a critical determinant of its specific pharmacological effects, with α2 and α3 subunits being more associated with anxiolysis and the α1 subunit with sedation.
Signaling Pathway
The binding of this compound to the GABA-A receptor initiates a cascade of events that ultimately dampen neuronal signaling. A simplified representation of this pathway is provided below.
Preclinical Models for Assessing Anxiolytic Properties
Several well-validated animal models are employed to assess the anxiolytic potential of novel compounds. These models leverage the innate behaviors of rodents in response to novel or aversive environments.
Elevated Plus-Maze (EPM)
The EPM is a widely used test for anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated 50-70 cm above the floor.
-
Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[4]
-
Apparatus: A two-compartment box with a large, brightly lit area and a small, dark area connected by an opening.
-
Animals: Adult male mice are frequently used.
-
Procedure:
-
Administer this compound or vehicle control (i.p.) 30 minutes before the test.
-
Place the mouse in the center of the lit compartment.
-
Allow the animal to explore the apparatus for a 5 to 10-minute session.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions suggests anxiolytic activity.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. A novel, open arena is used, and the animal's movement is tracked. Anxiety is often inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena. Anxiolytics may increase the time spent in the center of the open field.
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape.
-
Animals: Adult rodents.
-
Procedure:
-
Administer this compound or vehicle control (i.p.) 30 minutes prior to the test.
-
Place the animal in the center of the open field.
-
Allow for a 5 to 10-minute exploration period.
-
Track the total distance traveled, the time spent in the center versus the periphery, and the frequency of entries into the center zone.
-
-
Data Analysis: A decrease in thigmotaxis (more time in the center) can indicate anxiolytic effects. The total distance traveled serves as a measure of general locomotor activity, which is important for distinguishing between anxiolytic and sedative effects.
Preclinical Models for Assessing Sedative Properties
Sedative effects are typically assessed by measuring changes in motor coordination and spontaneous locomotor activity.
Rotarod Test
The rotarod test is a standard method for evaluating motor coordination and balance in rodents. The animal is placed on a rotating rod, and the latency to fall is measured. Sedative compounds typically decrease the time the animal is able to stay on the rotating rod.
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Animals: Adult rodents.
-
Procedure:
-
Train the animals on the rotarod for one or two days prior to the test day to establish a baseline performance.
-
On the test day, administer this compound or vehicle control (i.p.) 30 minutes before testing.
-
Place the animal on the rotating rod and record the latency to fall.
-
Conduct multiple trials with an inter-trial interval.
-
-
Data Analysis: A dose-dependent decrease in the latency to fall is indicative of sedative-induced motor impairment.
Spontaneous Locomotor Activity
This is often assessed using the open field test described previously. A significant reduction in the total distance traveled is a primary indicator of sedation.
Quantitative Data Summary
While specific preclinical data for this compound is not extensively available in the public domain, the following tables provide a template for how such data would be structured and presented. The values for diazepam, a well-characterized benzodiazepine, are included for comparative purposes.
Table 1: Anxiolytic Effects of this compound in Preclinical Models (Hypothetical Data)
| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Parameter | Result (vs. Vehicle) |
| This compound | 0.5 | EPM | % Time in Open Arms | ↑ |
| 1.0 | EPM | % Time in Open Arms | ↑↑ | |
| 2.0 | EPM | % Time in Open Arms | ↑↑↑ | |
| Diazepam | 1.0 | EPM | % Time in Open Arms | Increased[5] |
| This compound | 0.5 | Light-Dark Box | Time in Light (s) | ↑ |
| 1.0 | Light-Dark Box | Time in Light (s) | ↑↑ | |
| 2.0 | Light-Dark Box | Time in Light (s) | ↑↑↑ | |
| Diazepam | 2.0 | Light-Dark Box | Transitions | Increased[6] |
Arrow notation (↑, ↑↑, ↑↑↑) indicates a dose-dependent increase.
Table 2: Sedative Effects of this compound in Preclinical Models (Hypothetical Data)
| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Parameter | Result (vs. Vehicle) |
| This compound | 1.0 | Rotarod | Latency to Fall (s) | ↓ |
| 2.5 | Rotarod | Latency to Fall (s) | ↓↓ | |
| 5.0 | Rotarod | Latency to Fall (s) | ↓↓↓ | |
| Diazepam | 1.0 | Open Field | Total Distance Traveled | Decreased[7] |
| This compound | 1.0 | Open Field | Total Distance Traveled | ↓ |
| 2.5 | Open Field | Total Distance Traveled | ↓↓ | |
| 5.0 | Open Field | Total Distance Traveled | ↓↓↓ |
Arrow notation (↓, ↓↓, ↓↓↓) indicates a dose-dependent decrease.
Table 3: GABA-A Receptor Subtype Binding Affinities (Hypothetical Ki values in nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| This compound | 15 | 10 | 12 | 25 |
| Diazepam | 18 | 8 | 10 | 30 |
Lower Ki values indicate higher binding affinity.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound for its anxiolytic and sedative properties.
Conclusion and Future Directions
This compound demonstrates a pharmacological profile consistent with benzodiazepines, acting as a positive allosteric modulator of GABA-A receptors. The preclinical models and methodologies outlined in this guide provide a standardized framework for the comprehensive evaluation of its anxiolytic and sedative properties. Future research should focus on generating robust, quantitative dose-response data in these models to clearly define its therapeutic window and potential for side effects such as motor impairment. Furthermore, detailed binding affinity studies across all major GABA-A receptor subtypes are crucial for elucidating the specific molecular targets that mediate its anxiolytic and sedative effects. Such data will be invaluable for the continued development and potential clinical application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. conductscience.com [conductscience.com]
- 3. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. The modified light/dark transition test in mice: evaluation of classic and putative anxiolytic and anxiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Norfludiazepam (Ro 5-3367): A Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfludiazepam, designated by the code Ro 5-3367, is a benzodiazepine (B76468) derivative that emerged from the extensive research programs of Hoffmann-La Roche in the mid-1960s.[1][2] While it was not ultimately marketed as a standalone pharmaceutical, its significance lies in its role as a key active metabolite of several widely prescribed benzodiazepines, including flurazepam and fludiazepam, and its use as an intermediate in the synthesis of other compounds like midazolam.[3] This technical guide provides a comprehensive overview of the discovery, history, and foundational research into this compound, presenting available data in a structured format for scientific professionals.
Discovery and Historical Context
The development of this compound is intrinsically linked to the pioneering work of Dr. Leo Sternbach and his team at Hoffmann-La Roche, who revolutionized psychopharmacology with the discovery of the first benzodiazepine, chlordiazepoxide (Librium), in 1955.[4][5] This breakthrough spurred a period of intensive research into related compounds throughout the 1960s. This compound (Ro 5-3367) was synthesized and investigated during this era of benzodiazepine exploration.[1] It was later identified as a major and long-acting metabolite of the hypnotic agent flurazepam (Dalmane), which was introduced in the late 1960s.[3]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[6] |
| Chemical Formula | C₁₅H₁₀ClFN₂O[6] |
| Molar Mass | 288.71 g·mol⁻¹[3] |
| CAS Number | 2886-65-9[6] |
| Synonyms | Ro 5-3367, N-Desalkylflurazepam, Norflurazepam[7][8] |
| Appearance | White to off-white crystalline powder |
Mechanism of Action: GABAA Receptor Modulation
This compound, like other benzodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[9] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to a specific site on the GABAA receptor, distinct from the GABA binding site, this compound enhances the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of benzodiazepines.
Caption: GABAA Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
In Vitro Radioligand Binding Assay for GABAA Receptor Affinity
Objective: To determine the binding affinity of this compound to the benzodiazepine binding site on the GABAA receptor.
Methodology:
-
Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to a specific protein concentration.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Elevated Plus Maze (for Anxiolytic Activity)
Objective: To assess the anxiolytic-like effects of this compound in a rodent model.
Methodology:
-
Apparatus: An elevated plus-shaped maze with two open and two enclosed arms.
-
Animals: Typically, male rats or mice are used.
-
Procedure: Animals are administered this compound or a vehicle control at various doses. After a set pre-treatment time, each animal is placed in the center of the maze, and its behavior is recorded for a defined period (e.g., 5 minutes).
-
Parameters Measured: The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Data Analysis: The data are analyzed using statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the control group.
Caption: Generalized Experimental Workflow for this compound Characterization.
Pharmacological Profile
Early research established this compound as a classic benzodiazepine with a profile of anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. A key characteristic of this compound is its long elimination half-life, which contributes significantly to the prolonged pharmacological effects observed after the administration of its parent drugs.
| Parameter | Finding |
| Pharmacological Class | Benzodiazepine |
| Mechanism of Action | Positive Allosteric Modulator of GABAA Receptor[9] |
| Primary Effects | Anxiolytic, Sedative, Muscle Relaxant, Anticonvulsant |
| Elimination Half-life | Long-acting (contributes to the duration of action of parent compounds)[3] |
Conclusion
This compound (Ro 5-3367) holds a significant place in the history of benzodiazepine research. Although not developed as a commercial drug itself, its identification as a potent, long-acting metabolite was crucial for understanding the pharmacokinetic and pharmacodynamic profiles of several important therapeutic agents. The foundational research into this compound, conducted within the pioneering environment of Hoffmann-La Roche, contributed to the broader knowledge of benzodiazepine pharmacology and the intricate workings of the GABAA receptor system. This guide serves as a summary of the available historical and scientific data on this noteworthy compound.
References
- 1. ‘New/Designer Benzodiazepines’: An Analysis of the Literature and Psychonauts’ Trip Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 4. The History of Benzodiazepines: Ingenta Connect [ingentaconnect.com]
- 5. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desalkylflurazepam | C15H10ClFN2O | CID 4540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. zeptometrix.com [zeptometrix.com]
- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]
Norfludiazepam's Impact on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfludiazepam (also known as N-Desalkylflurazepam) is a long-acting benzodiazepine (B76468) derivative and an active metabolite of several therapeutic benzodiazepines, including flurazepam and midazolam.[1] It functions as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[2] This modulation enhances GABAergic transmission, leading to widespread neuronal inhibition and producing anxiolytic, sedative, and muscle relaxant effects.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, pharmacokinetics, and its multifaceted effects on the CNS, supported by quantitative data and detailed experimental methodologies.
Pharmacodynamics
Primary Mechanism of Action: GABA-A Receptor Modulation
The principal mechanism of this compound involves its interaction with the GABA-A receptor, a pentameric ligand-gated ion channel.[3] this compound binds to a specific allosteric site—the benzodiazepine (BZD) site—located at the interface between the α and γ subunits of the receptor complex.[3][4] This binding does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA.[5]
Upon binding, this compound induces a conformational change in the GABA-A receptor that increases the frequency of chloride (Cl⁻) channel opening when GABA is bound.[6] The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory stimuli to trigger an action potential.[4] This potentiation of GABAergic inhibition is the foundation of this compound's CNS depressant effects.[7] It is reported to bind with high affinity and unselectively to various benzodiazepine receptor subtypes.[1][2]
Secondary Mechanism: L-Type Voltage-Gated Calcium Channel Inhibition
In addition to its primary action on GABA-A receptors, this compound has been shown to inhibit L-type voltage-gated calcium channels (Cav1.2 and Cav1.3) at micromolar concentrations.[8][9][10] This action is less prominent than its GABAergic modulation but may contribute to its overall CNS depressant profile by reducing calcium influx and subsequent neurotransmitter release.
Pharmacokinetics
This compound is characterized by its notably long duration of action, which is a critical factor in its pharmacological profile and potential for accumulation with repeated dosing.
| Parameter | Value | Species/Condition | Citation |
| Elimination Half-life (t½) | 47 - 150 hours (average ~71 hours) | Human | [1] |
| Up to 200 hours | Human (continuous administration) | [1] | |
| Time to Peak Plasma Concentration (Tmax) | ~10.2 hours | Human (following 15 mg Flurazepam dose) | [1] |
| Metabolism | Hepatic | Human | [1] |
Table 1: Pharmacokinetic Parameters of this compound.
Quantitative Pharmacodynamic Data
While this compound is known to bind with high affinity to benzodiazepine receptors, specific Ki values across different GABA-A receptor subtypes are not widely reported in publicly available literature.[2] However, its potency at other CNS targets has been quantified.
| Target | Assay | Value (IC₅₀) | Citation |
| Cav1.2 (L-type Calcium Channel) | In vitro Inhibition | 55 µM | [8][9][10] |
| Cav1.3 (L-type Calcium Channel) | In vitro Inhibition | 37 µM | [8][9][10] |
| GABA-A Receptor Complex | Radioligand Binding | High Affinity, Non-selective | [1][2] |
Table 2: In Vitro Pharmacodynamic Profile of this compound.
Effects on the Central Nervous System
This compound's potentiation of GABAergic inhibition results in a range of dose-dependent effects on the CNS.
-
Anxiolytic Effects : At lower doses, benzodiazepines are thought to reduce anxiety by enhancing GABAergic transmission in neuronal circuits within the limbic system, which are rich in α2-containing GABA-A receptors.[11]
-
Sedative/Hypnotic Effects : All benzodiazepines possess sedative properties. These effects are primarily mediated by GABA-A receptors containing the α1 subunit, which are highly concentrated in the cortex, thalamus, and cerebellum.[11][12]
-
Muscle Relaxant Properties : At higher doses, this compound can relax skeletal muscle spasticity, an effect attributed to increased presynaptic inhibition in the spinal cord, where α2-GABA-A receptors are prominent.[11]
-
Cognitive Effects : A common side effect of benzodiazepine use is anterograde amnesia, the impaired ability to form new memories. This is also mediated by α1-containing GABA-A receptors.[11] Chronic use has been associated with broader cognitive impairments.
Electrophysiological studies show that benzodiazepines reduce CNS excitability by increasing GABA-mediated inhibition.[7] This can manifest as changes in brain wave patterns, such as an increase in beta band power and a decrease in low-frequency (delta) power on an electroencephalogram (EEG), disrupting the normal architecture of sleep.[13]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABA-A receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing specific recombinant GABA-A receptor subtypes in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4] Centrifuge the homogenate to pellet cell membranes, which are then washed and resuspended in an assay buffer to a specific protein concentration.[4][14]
-
Competitive Binding Incubation: In triplicate, incubate the prepared membranes with a fixed concentration of a high-affinity radioligand for the BZD site (e.g., [³H]Flunitrazepam, at a concentration near its Kd).[4][14] Add serial dilutions of non-radiolabeled this compound to compete for binding.[4]
-
Control Conditions: Include tubes for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of an unlabeled BZD like Diazepam, e.g., 10 µM).[4]
-
Separation and Quantification: Terminate the incubation by rapid vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.[4] Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional potentiation of GABA-A receptor-mediated currents by this compound.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with complementary RNAs (cRNAs) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to express functional receptors on the oocyte membrane.[5][15]
-
Electrophysiological Recording: After 1-3 days of incubation, place an oocyte in a recording chamber and perfuse with a buffer solution.[5] Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a fixed level (e.g., -60 mV).[5]
-
Drug Application: Apply a submaximal concentration of GABA (typically EC₁₀-EC₂₀) to elicit a baseline inward chloride current.
-
Modulation Measurement: Co-apply the same concentration of GABA along with varying concentrations of this compound and record the resulting current.[15]
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. Calculate the percentage potentiation caused by this compound. Plot the potentiation against the this compound concentration to generate a dose-response curve and determine its EC₅₀ (the concentration that produces 50% of the maximal potentiation).
Conclusion
This compound is a classic benzodiazepine that exerts its primary effects on the central nervous system through potent positive allosteric modulation of GABA-A receptors. Its long pharmacokinetic half-life contributes to a prolonged duration of action and a risk of accumulation, which are important considerations in both research and potential therapeutic development. While its high affinity for the benzodiazepine binding site is established, further research is required to fully characterize its binding profile across the diverse array of GABA-A receptor subtypes. The methodologies outlined provide a robust framework for the continued investigation of this compound and novel benzodiazepine derivatives, enabling a deeper understanding of their complex interactions with the CNS.
References
- 1. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2886-65-9 [smolecule.com]
- 3. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atypical electrophysiological and behavioral responses to diazepam in a leading mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Validated Analytical Methods for Norfludiazepam Detection in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the validated analysis of Norfludiazepam in human plasma. The primary method detailed is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for quantifying benzodiazepines in biological matrices.[1] This guide includes comprehensive experimental protocols, method validation parameters, and data presentation to assist researchers in implementing a robust and reliable analytical method for this compound.
Introduction
This compound, an active metabolite of several benzodiazepines such as diazepam, is a long-acting psychoactive substance. Accurate and sensitive quantification in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note describes a validated UPLC-MS/MS method for the determination of this compound in plasma, offering high throughput and excellent analytical performance.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like plasma.[2]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Nordiazepam-d5)
-
0.1 M Borate (B1201080) buffer (pH 9.5)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Diethyl ether:n-hexane:methanol (50:30:20, v/v/v)
-
C18 SPE cartridges
-
Nitrogen evaporator
Protocol:
-
To 0.5 mL of plasma, add the internal standard and 3 mL of 0.1 M borate buffer (pH 9.5).
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of Milli-Q water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 3 mL of 0.1 M borate buffer (pH 9.5), 4 mL of Milli-Q water, and 1 mL of 5% acetonitrile.
-
Elute the analyte and internal standard with the diethyl ether:n-hexane:methanol mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S micro)
-
UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 4 minutes |
| Gradient Elution | A linear gradient is typically employed, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to ensure separation from other components. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 271.1 | 139.9 | 207.9 | 25 |
| Nordiazepam-d5 | 276.1 | 142.9 | 212.9 | 25 |
Note: The specific collision energies and other MS parameters may require optimization on the instrument used.
Method Validation Data
The analytical method was validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
| Parameter | Result |
| Linearity Range | 10 - 1200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 0.2 µg/L[3] |
| LOQ | 30 ng/mL (using SPE)[4] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Recovery | > 55% (using SPE)[4] |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: this compound fragmentation pathway in MS/MS.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The sample preparation protocol using solid-phase extraction ensures clean extracts and high recovery, while the chromatographic and mass spectrometric conditions allow for accurate and precise measurements. This method is suitable for a variety of research and clinical applications requiring the reliable determination of this compound concentrations.
References
Synthesis of Norfludiazepam via N-Dealkylation of Flurazepam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of norfludiazepam (N-desalkylflurazepam), a primary active metabolite of the benzodiazepine (B76468) flurazepam. The synthesis is achieved through the N-dealkylation of flurazepam, a critical transformation for metabolism studies, forensic analysis, and the development of reference standards. This protocol focuses on a robust and scalable acid-catalyzed hydrolysis method.
Introduction
This compound is a long-acting benzodiazepine and a significant metabolite of several therapeutic drugs, including flurazepam, fludiazepam, and quazepam.[1][2] Its synthesis in a laboratory setting is essential for a variety of research applications. The N-dealkylation of flurazepam presents a direct synthetic route to obtain this key metabolite. This process involves the cleavage of the N-1 diethylaminoethyl group from the flurazepam molecule. The protocol detailed herein is an acid-catalyzed method suitable for producing this compound in substantial quantities.[3]
Chemical Reaction and Mechanism
The core of the synthesis is the acid-catalyzed hydrolysis of the N-alkyl side chain of flurazepam. Under acidic conditions and heat, the ether linkage in the side chain is cleaved, followed by the removal of the entire side chain from the diazepine (B8756704) ring, yielding this compound.
Reaction Scheme:
Caption: N-dealkylation of Flurazepam to this compound.
Experimental Protocols
Materials and Equipment
-
Flurazepam (starting material)
-
Ethanol (B145695) (reagent grade)
-
Deionized water
-
Hydrochloric acid (6M)
-
Sodium hydroxide (B78521) solution
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH indicator strips
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
-
High-Performance Liquid Chromatograph (HPLC)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Synthesis of this compound[3]
-
Reaction Setup: In a suitable round-bottom flask, dissolve 1.0 kg of flurazepam in 10 L of an ethanol-water mixture (1:1 v/v).
-
Acidification: While stirring, slowly add 6M hydrochloric acid dropwise to the solution until the pH is less than 2.
-
Reaction: Heat the mixture to 90°C under reflux and maintain this temperature with continuous stirring for 5 hours.
-
Neutralization: After 5 hours, cool the reaction mixture to room temperature (25°C). Neutralize the solution by adding sodium hydroxide solution until the pH is between 7.0 and 7.5.
-
Crystallization: Cool the neutralized solution to 4°C to facilitate the precipitation of the crude this compound.
-
Isolation: Collect the precipitated solid by filtration and wash with cold deionized water.
-
Drying: Dry the crude product under vacuum to remove residual solvent.
Purification by Column Chromatography[3]
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate mobile phase.
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a mobile phase of ethyl acetate/hexane (3:7 v/v).
-
Fraction Collection: Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Analytical Characterization[3]
The purity and identity of the synthesized this compound should be confirmed using the following methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 (250 mm)
-
Mobile Phase: Acetonitrile:20 mM potassium phosphate (B84403) buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Expected Retention Time: 8.2 minutes
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: HP1-MS (30 m x 0.25 mm, 0.25 µm film)
-
Oven Program: Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then ramp to 293°C at 18°C/min.
-
Characteristic Ions (m/z): 288 (M+), 241, 91.
-
Data Presentation
Table 1: Summary of Synthesis and Purification Data [3]
| Parameter | Value |
| Starting Material | Flurazepam |
| Product | This compound |
| Reaction Type | Acid-Catalyzed N-Dealkylation |
| Yield (crude) | 78-82% |
| Purity (crude) | 85-89% |
| Purification Method | Silica Gel Column Chromatography |
| Final Purity | >99% |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Impurity Formation: Overheating the reaction mixture (above 100°C) can lead to the formation of a non-fluorinated byproduct, 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[3] Careful temperature control is crucial.
-
Low Yield: Incomplete reaction can result in lower yields. Ensure the reaction is run for the full 5 hours at the specified temperature and that the pH is maintained in the acidic range.
-
Solvent Recovery: For industrial-scale production, the ethanol used in the reaction can be distilled and recycled to reduce production costs.[3]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Isotopic Labeling in Norfludiazepam Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isotopic labeling techniques for tracing the metabolic fate of Norfludiazepam. The protocols outlined below cover the synthesis of isotopically labeled this compound, in vitro and in vivo metabolic studies, and the analysis of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound, an active metabolite of several benzodiazepines, is a long-acting psychoactive substance that exerts its effects through positive allosteric modulation of the GABA-A receptor.[1][2] Understanding its metabolic pathway is crucial for comprehending its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. Isotopic labeling, through the incorporation of stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), offers a powerful tool for unequivocally tracing the biotransformation of this compound in complex biological systems.[3] This methodology, coupled with sensitive analytical techniques like LC-MS/MS, allows for the precise identification and quantification of metabolites, providing invaluable data for drug development and toxicology studies.
Synthesis of Isotopically Labeled this compound
Proposed Synthesis of [¹³C₆]-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
The synthesis would involve the condensation of a ¹³C₆-labeled 2-aminobenzophenone (B122507) precursor with an appropriate amino acid derivative.
Protocol 1: Synthesis of [¹³C₆]-Norfludiazepam (Proposed)
Materials:
-
[¹³C₆]-2-amino-5-chlorobenzophenone
-
Glycine (B1666218) ethyl ester hydrochloride
-
Pyridine
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate (B86663)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Condensation: In a round-bottom flask, dissolve [¹³C₆]-2-amino-5-chlorobenzophenone in pyridine. Add glycine ethyl ester hydrochloride and reflux the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield [¹³C₆]-Norfludiazepam.
-
Characterization: Confirm the identity and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
In Vitro Metabolism of this compound
In vitro metabolism studies using human liver microsomes (HLMs) are essential for identifying the primary metabolic pathways and the enzymes involved. Studies have shown that this compound is metabolized to hydroxylated derivatives.[6][7]
Protocol 2: In Vitro Metabolism of [¹³C₆]-Norfludiazepam in Human Liver Microsomes
Materials:
-
[¹³C₆]-Norfludiazepam
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., Diazepam-d₅)
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Substrate Addition: Add [¹³C₆]-Norfludiazepam (final concentration 1 µM) to the incubation mixture.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
In Vivo Metabolic Tracing of this compound
In vivo studies in animal models are crucial for understanding the complete metabolic profile and pharmacokinetic properties of this compound in a whole organism. Rodent models, such as Sprague-Dawley rats, are commonly used for benzodiazepine (B76468) metabolism studies.[8][9]
Protocol 3: In Vivo Metabolic Tracing of [¹³C₆]-Norfludiazepam in Rats (Proposed)
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Acclimatization: Acclimate the rats for at least one week before the experiment with free access to food and water.
-
Dosing: Administer a single oral dose of [¹³C₆]-Norfludiazepam (e.g., 5 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Sample Collection: Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) into heparinized tubes. Collect urine and feces over 72 hours using metabolic cages.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Storage: Store all plasma, urine, and fecal homogenate samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Plasma: Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute.
-
Urine: Dilute the urine sample with mobile phase containing the internal standard.
-
-
LC-MS/MS Analysis: Analyze the prepared samples for the presence of [¹³C₆]-Norfludiazepam and its labeled metabolites.
LC-MS/MS Analysis of this compound and its Metabolites
A sensitive and specific LC-MS/MS method is required for the quantification of this compound and its metabolites in biological matrices.
Protocol 4: Quantitative LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined)
-
[¹³C₆]-Norfludiazepam: Precursor ion > Product ion (m/z + 6)
-
Hydroxy-Norfludiazepam: Precursor ion > Product ion
-
[¹³C₆]-Hydroxy-Norfludiazepam: Precursor ion > Product ion (m/z + 6)
-
Internal Standard (e.g., Diazepam-d₅): Precursor ion > Product ion
-
Data Presentation
Quantitative data from metabolic tracing studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Metabolism of [¹³C₆]-Norfludiazepam in Human Liver Microsomes
| Metabolite | Retention Time (min) | Peak Area Ratio (Metabolite/IS) | % of Total Metabolites |
| [¹³C₆]-Norfludiazepam | |||
| [¹³C₆]-Hydroxy-Norfludiazepam 1 | |||
| [¹³C₆]-Hydroxy-Norfludiazepam 2 | |||
| Other potential metabolites |
Table 2: Pharmacokinetic Parameters of [¹³C₆]-Norfludiazepam in Rats
| Parameter | Value |
| Cₘₐₓ (ng/mL) | |
| Tₘₐₓ (h) | |
| AUC₀₋ₜ (ng·h/mL) | |
| t₁/₂ (h) | |
| CL/F (L/h/kg) | |
| Vd/F (L/kg) |
Table 3: In Vivo Metabolite Profile of [¹³C₆]-Norfludiazepam in Rat Plasma (at Tₘₐₓ)
| Analyte | Concentration (ng/mL) | % of Total Drug-Related Material |
| [¹³C₆]-Norfludiazepam | ||
| [¹³C₆]-Hydroxy-Norfludiazepam 1 | ||
| [¹³C₆]-Hydroxy-Norfludiazepam 2 |
Visualizations
Signaling Pathway
Caption: this compound enhances GABA-A receptor signaling.
Experimental Workflow
Caption: Experimental workflow for this compound metabolic tracing.
Metabolic Pathway
Caption: Primary metabolic pathway of this compound.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]
- 4. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium Editing of Small Molecules: A Case Study on Antitumor Activity of 1,4-Benzodiazepine-2,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine metabolism: an analytical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Norfludiazepam: Application Notes and Protocols for Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfludiazepam, also known as N-desalkylflurazepam, is a long-acting benzodiazepine (B76468) that presents a significant challenge in forensic toxicology. It is an active metabolite of several prescribed benzodiazepines, including flurazepam and quazepam, and has also emerged as a designer drug. Its sedative, anxiolytic, and hypnotic properties, coupled with a long elimination half-life, contribute to its potential for impairment in drivers and its presence in postmortem casework. These application notes provide a summary of this compound's relevance in forensic toxicology, quantitative data from case studies, and detailed analytical protocols for its detection and quantification.
Applications in Forensic Toxicology
This compound is a crucial analyte in forensic toxicology for several reasons:
-
Driving Under the Influence of Drugs (DUID): Due to its central nervous system depressant effects, this compound can significantly impair driving ability. Its detection in the blood of apprehended drivers can be a key finding in legal investigations.
-
Postmortem Toxicology: this compound is frequently detected in postmortem samples. Determining its concentration can help medical examiners and toxicologists ascertain its role in the cause and manner of death, particularly in cases of suspected drug overdose.
-
Designer Drug Monitoring: The emergence of this compound on the illicit drug market necessitates its inclusion in routine toxicological screening to accurately monitor public health threats posed by new psychoactive substances (NPS).[1][2]
-
Metabolite Interpretation: As a metabolite of other benzodiazepines, the presence and concentration of this compound can provide insights into the parent drug's ingestion history and timeline.
Quantitative Data from Forensic Case Studies
The following tables summarize quantitative data for this compound (often reported as nordiazepam) in whole blood samples from forensic toxicology case studies. It is important to note that in many DUID and postmortem cases, this compound is present as a metabolite of diazepam.
Table 1: this compound (Nordiazepam) Concentrations in Driving Under the Influence of Drugs (DUID) Cases [3][4][5]
| Number of Cases | Mean Concentration (mg/L) | Median Concentration (mg/L) | Concentration Range (mg/L) |
| 1000 | 0.39 | 0.20 | Not Reported - 5.6 |
| 94 | 1.5 | 1.0 | Not Reported - 7.6 |
Table 2: this compound (Nordiazepam) Concentrations in Postmortem Blood Samples [6][7]
| Number of Cases | Matrix | Mean Concentration (mg/L) | Median Concentration (mg/L) | Concentration Range (mg/L) |
| 126 | Femoral Blood | Not Reported | Not Reported | Not Reported |
| 109 | Peripheral Blood | Not Reported | Not Reported | Not Reported |
Note: Specific mean, median, and range values for postmortem cases were not consistently provided in the reviewed literature, which often reports findings for a panel of benzodiazepines.
Signaling Pathway
Benzodiazepines, including this compound, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this signaling pathway.
Caption: this compound enhances GABA-A receptor activity.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound in forensic specimens.
Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS
This protocol is adapted from validated methods for the analysis of benzodiazepines in whole blood.[8][9][10][11]
1. Scope: This method is for the quantitative analysis of this compound in whole blood samples.
2. Materials and Reagents:
- This compound certified reference material
- This compound-d4 (or other suitable deuterated internal standard)
- Acetonitrile (B52724) (LC-MS grade)
- Methanol (B129727) (LC-MS grade)
- Formic acid
- Deionized water
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Centrifuge tubes
- Autosampler vials
3. Instrumentation:
- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
4. Sample Preparation: a. To 1 mL of whole blood in a centrifuge tube, add the internal standard (e.g., this compound-d4). b. Add 2 mL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube. e. Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. f. Load the supernatant onto the SPE cartridge. g. Wash the cartridge with 2 mL of 5% methanol in water. h. Elute the analyte with 2 mL of methanol. i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. j. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial.
5. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both this compound and its internal standard.
6. Calibration and Quality Control:
- Prepare a calibration curve using fortified blank blood with this compound concentrations ranging from 1 to 500 ng/mL.
- Include at least three levels of quality control samples (low, medium, and high) in each analytical run.
Protocol 2: Screening and Quantification of this compound in Urine by GC-MS
This protocol is a general method for the analysis of benzodiazepines in urine and is applicable to this compound.
1. Scope: This method is for the screening and quantification of this compound in urine samples.
2. Materials and Reagents:
- This compound certified reference material
- Prazepam (or other suitable internal standard)
- β-glucuronidase from E. coli
- Phosphate (B84403) buffer (pH 6.8)
- Ethyl acetate (B1210297)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Centrifuge tubes
- GC-MS vials
3. Instrumentation:
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
4. Sample Preparation: a. To 2 mL of urine in a centrifuge tube, add the internal standard. b. Add 1 mL of phosphate buffer (pH 6.8). c. Add 50 µL of β-glucuronidase solution. d. Incubate at 37°C for at least 4 hours (or overnight) to hydrolyze glucuronide conjugates. e. After hydrolysis, add 5 mL of ethyl acetate. f. Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes. g. Transfer the upper organic layer to a clean tube. h. Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. j. Cap the vial and heat at 70°C for 30 minutes to derivatize the analytes. k. Transfer the derivatized sample to a GC-MS vial.
5. GC-MS Conditions:
- GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
- Injector Temperature: 280°C
- Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.
6. Calibration and Quality Control:
- Prepare a calibration curve using fortified blank urine with this compound concentrations covering the expected range.
- Include positive and negative controls in each batch.
Experimental Workflow
The following diagram outlines the general workflow for the toxicological analysis of this compound.
Caption: Forensic workflow for this compound analysis.
References
- 1. Designer benzodiazepines: a report of exposures recorded in the National Poison Data System, 2014-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentrations of diazepam and nordiazepam in 1,000 blood samples from apprehended drivers--therapeutic use or abuse of anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Postmortem Concentrations of Benzodiazepines and Z-Hypnotics in Several Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Postmortem Concentrations of Benzodiazepines and Z-Hypnotics in Several Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. nyc.gov [nyc.gov]
Application Notes and Protocols for In Vivo Studies of Norfludiazepam in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies investigating the pharmacological properties of Norfludiazepam in rodent models. The protocols outlined below cover pharmacokinetic analysis, behavioral assessment of anxiolytic and sedative effects, and preliminary safety and toxicology evaluation.
Introduction to this compound
This compound is a benzodiazepine (B76468) derivative and an active metabolite of several other benzodiazepine drugs.[1] Like other compounds in its class, this compound exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to anxiolytic, sedative, and muscle relaxant properties.[1][2][4] Due to its long elimination half-life, this compound is prone to accumulation in the body.[5] Understanding its in vivo characteristics is crucial for assessing its therapeutic potential and safety profile.
Mechanism of Action: GABA-A Receptor Modulation
This compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[1][3] This binding event increases the frequency of the chloride channel opening in response to GABA, leading to an influx of chloride ions into the neuron.[1][4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for excitatory stimuli to trigger an action potential, thus producing a calming effect on the nervous system.[1][4]
References
- 1. This compound | 2886-65-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 2886-65-9 [smolecule.com]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 5. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
Application Note: Analysis of Norfludiazepam in Biological Matrices using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Norfludiazepam in biological matrices, such as urine and blood, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as N-Desalkylflurazepam, is a benzodiazepine (B76468) and a metabolite of several other benzodiazepines. The protocol includes sample preparation by solid-phase extraction (SPE), derivatization to improve chromatographic performance, and optimized GC-MS parameters for accurate detection and quantification.
Introduction
This compound is a long-acting benzodiazepine that is a metabolite of several therapeutic drugs such as flurazepam, flutoprazepam, and quazepam. Accurate and reliable quantification of this compound is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies during drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of benzodiazepines due to its high sensitivity and specificity.[1] However, many benzodiazepines are polar and thermally labile, which can lead to poor chromatographic peak shape and degradation in the GC system.[2] To overcome these challenges, a derivatization step is typically employed to enhance volatility and thermal stability. This application note describes a method utilizing silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a stable tert-butyldimethylsilyl (TBDMS) derivative of this compound prior to GC-MS analysis.[3]
Experimental Protocol
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices.
For Urine Samples:
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase enzyme. Vortex and incubate at 60°C for 1 hour to cleave any glucuronide conjugates.
-
pH Adjustment: Adjust the pH of the hydrolyzed urine to approximately 6.0-7.0 with a suitable buffer.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20, v/v) containing 2% ammonium (B1175870) hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
For Blood/Plasma Samples:
-
pH Adjustment: To 1 mL of blood or plasma, add a suitable buffer to adjust the pH to approximately 9.0.
-
Liquid-Liquid Extraction (LLE) (Alternative to SPE): Add 5 mL of chloroform (B151607) and vortex for 10 minutes. Centrifuge and transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To the dried extract residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes. After cooling, the sample is ready for GC-MS analysis. The formation of tert-butyldimethylsilyl (TBDMS) derivatives improves the stability and chromatographic behavior of the analyte.[3]
GC-MS Parameters
The following GC-MS parameters are recommended. Instrument conditions should be optimized for the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4] |
| Inlet Temperature | 270°C[4] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 270°C, hold for 5 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[4] |
| Ionization Energy | 70 eV[4] |
| Ion Source Temperature | 230°C[4] |
| Transfer Line Temp | 270°C[4] |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
Quantitative Data
The method should be validated for linearity, precision, and accuracy. The following table presents expected performance characteristics based on similar benzodiazepine analyses.[3]
| Parameter | Expected Value |
| Linearity Range | 50 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Mass Spectral Data
The mass spectrum of the TBDMS derivative of this compound should be acquired to confirm the identity of the analyte. The expected mass spectrum will show a molecular ion and characteristic fragment ions. The molecular weight of underivatized this compound is 288.7 g/mol .[5] The TBDMS derivatization will increase the molecular weight. The exact mass spectrum should be confirmed using a certified reference standard.
Note: The NIST WebBook provides the electron ionization mass spectrum of underivatized this compound.[5]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in biological samples. Proper sample preparation, including solid-phase extraction and derivatization, is critical for achieving accurate and reproducible results. The provided GC-MS parameters serve as a starting point and should be optimized for the specific instrumentation and laboratory conditions. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. This compound [webbook.nist.gov]
Application Notes and Protocols: Norfludiazepam as an Intermediate in the Synthesis of Midazolam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathway from norfludiazepam to the short-acting benzodiazepine (B76468), midazolam. This document outlines the chemical transformation, provides detailed experimental protocols, and includes relevant analytical data for the characterization of both the intermediate and the final product.
Introduction
Midazolam, a potent anxiolytic, sedative, and anticonvulsant, is widely used in clinical settings. Its synthesis can be achieved through various routes, with some pathways utilizing this compound (7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) as a key intermediate.[1] This document focuses on the conversion of this compound to midazolam, a process that primarily involves the formation of the characteristic imidazo (B10784944) ring of midazolam. While this compound can be either a starting material itself or an intermediate in a longer synthesis beginning with 2-amino-5-chloro-2'-fluorobenzophenone, this note will detail the subsequent steps from this compound.[1]
Synthesis Pathway
The conversion of this compound to midazolam requires the construction of the fused imidazole (B134444) ring. A plausible synthetic route involves a multi-step process starting with the N-methylation of the amide nitrogen in this compound, followed by subsequent reactions to form the imidazole ring.
Caption: Synthetic pathway from this compound to midazolam.
Experimental Protocols
The following protocols are based on established chemical principles for benzodiazepine modification.
Protocol 1: N-Methylation of this compound
This protocol describes the methylation of the N-1 position of the benzodiazepine ring system, a crucial step in forming the precursor to midazolam.
Materials:
-
This compound
-
Dimethyl sulfate (B86663) (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve this compound in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare an aqueous solution of sodium hydroxide.
-
Cool the methylene chloride solution of this compound to 0°C using an ice bath.
-
Slowly add the aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring, maintaining the temperature at 0°C.
-
To this two-phase system, add dimethyl sulfate dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylated product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Ring Closure and Oxidation to Midazolam
This protocol outlines the subsequent steps to form the imidazole ring and yield midazolam. This is a generalized representation, and specific reagents and conditions may vary.
Materials:
-
N-Methylated this compound intermediate
-
Reagents for ring closure (e.g., a C1 building block and cyclization agent)
-
Oxidizing agent (e.g., manganese dioxide)
-
Appropriate solvents (e.g., toluene)
Procedure:
-
The N-methylated intermediate is reacted with appropriate reagents to introduce the remaining atoms of the imidazole ring. This can involve reaction with an orthoester or a similar C1 source, followed by cyclization under acidic or thermal conditions.
-
The resulting dihydro-imidazo[1,5-a][2][3]benzodiazepine intermediate is then oxidized to form the fully aromatic imidazole ring of midazolam.
-
A common method for this oxidation involves refluxing the intermediate with manganese dioxide in a solvent like toluene.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered to remove the oxidizing agent, and the solvent is removed under reduced pressure.
-
The crude midazolam is then purified using techniques such as column chromatography and/or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Data Presentation
Table 1: Physicochemical Properties of this compound and Midazolam
| Property | This compound | Midazolam |
| Molecular Formula | C₁₅H₁₀ClFN₂O | C₁₈H₁₃ClFN₃ |
| Molecular Weight | 288.7 g/mol | 325.8 g/mol |
| CAS Number | 2886-65-9 | 59467-70-8 |
| Appearance | White to off-white crystalline solid | White to yellowish crystalline powder |
| Melting Point | Not specified | 162-164 °C |
Table 2: Analytical Characterization Data
| Analysis | This compound | Midazolam |
| ¹H NMR (CDCl₃) | Spectral data available in literature. | Peaks corresponding to aromatic protons, methylene protons, and the N-methyl group are observed. |
| ¹³C NMR | Spectral data available in literature. | Characteristic peaks for the benzodiazepine and imidazole ring carbons. |
| Mass Spectrometry (EI) | m/z 288 (M⁺) | m/z 325 (M⁺) |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, C=N, and C-Cl bonds. | Characteristic peaks for C=N, C-Cl, and aromatic C-H bonds. |
| UV-Vis Spectroscopy | UV max in ethanol. | UV max in ethanol. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and analysis of midazolam from this compound.
Caption: Experimental workflow for the synthesis and analysis of midazolam.
Conclusion
The synthesis of midazolam from this compound represents a viable pathway for the production of this important pharmaceutical agent. The protocols provided herein offer a foundational methodology for researchers in drug development and medicinal chemistry. Careful execution of the N-methylation and subsequent ring formation and oxidation steps, followed by rigorous purification and analytical characterization, are essential for obtaining high-purity midazolam suitable for further investigation and application.
References
Protocol for Studying Norfludiazepam Metabolism in Human Hepatocytes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfludiazepam is a benzodiazepine (B76468) and an active metabolite of several prescribed drugs. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. This document provides a detailed protocol for studying the metabolism of this compound using cryopreserved human hepatocytes. Due to evidence suggesting that this compound is a slowly metabolized compound, this protocol incorporates the hepatocyte relay method to extend incubation times and enhance the detection of metabolites.
Data Presentation
Table 1: In Vitro Metabolic Profile of this compound
| In Vitro System | Detected Metabolites | Reference |
| Pooled Human Liver Microsomes | Hydroxynorflurazepam, Dihydroxynorflurazepam | [1] |
| Pooled Human Hepatocytes (Standard Assay) | No metabolites detected | [2][3][4] |
| Authentic Human Urine Samples | Four hydroxy metabolites, one glucuronide of a hydroxy metabolite | [3] |
Note: The discrepancy between the findings in standard hepatocyte assays and authentic urine samples suggests that this compound undergoes slow metabolism that may not be readily detectable in short-term in vitro systems.
Experimental Protocols
Materials and Reagents
-
Cryopreserved human hepatocytes (pooled donor)
-
Hepatocyte plating medium (e.g., Williams Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated plates (e.g., 24-well plates)
-
This compound (analytical standard)
-
Control compounds (e.g., a rapidly metabolized benzodiazepine like midazolam and a negative control)
-
LC-MS/MS system with appropriate columns and solvents
-
Incubator (37°C, 5% CO2, humidified atmosphere)
-
Centrifuge
-
Organic solvents for extraction (e.g., acetonitrile, methanol)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound metabolism study.
Step-by-Step Protocol
2.3.1. Thawing and Plating of Cryopreserved Human Hepatocytes
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes.
-
Resuspend the cell pellet in fresh plating medium and determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Plate the hepatocytes at a recommended density (e.g., 0.5 x 10^6 viable cells/well for a 24-well plate) on collagen-coated plates.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
2.3.2. Incubation with this compound (Hepatocyte Relay Method) [5][6][7][8]
-
After the acclimation period, replace the plating medium with pre-warmed hepatocyte maintenance medium containing this compound at the desired concentration (e.g., 1 µM). Include vehicle controls and positive controls.
-
Incubate the plate at 37°C.
-
At the 4-hour time point:
-
Carefully collect the supernatant from each well. This supernatant contains the parent drug and any metabolites formed.
-
Immediately transfer the collected supernatant to a new plate of freshly thawed and plated hepatocytes.
-
-
Repeat the transfer of supernatant to fresh hepatocytes every 4 hours to achieve a total incubation time of up to 24 hours.
-
Collect samples of the incubation medium at various time points (e.g., 0, 4, 8, 12, 16, 20, and 24 hours) for analysis.
-
At each time point, immediately quench the metabolic reaction by adding an equal volume of cold acetonitrile.
-
Store the quenched samples at -80°C until analysis.
2.3.3. Sample Preparation and LC-MS/MS Analysis
-
Thaw the collected samples.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of this compound and its potential metabolites (hydroxynorflurazepam and dihydroxynorflurazepam).
Cytochrome P450 (CYP) Enzyme Phenotyping
To identify the specific CYP enzymes responsible for this compound metabolism, a reaction phenotyping study can be conducted using human liver microsomes or the hepatocyte relay method with specific chemical inhibitors.
2.4.1. In Vitro CYP Inhibition Assay
-
Incubate this compound with pooled human liver microsomes in the presence and absence of selective CYP inhibitors (see Table 2).
-
The reaction mixture should contain this compound, human liver microsomes, and a NADPH-regenerating system.
-
Pre-incubate the microsomes with the inhibitor for a specified time before adding this compound to initiate the reaction.
-
Monitor the depletion of this compound or the formation of its metabolites over time.
-
A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Table 2: Selective Chemical Inhibitors for Major CYP Isoforms
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2B6 | Ticlopidine |
| CYP2C8 | Gemfibrozil |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Signaling Pathway and Metabolic Logic
Caption: Putative metabolic pathway of this compound.
Disclaimer: This protocol provides a general framework. Researchers should optimize the experimental conditions based on their specific laboratory setup and objectives. It is also recommended to consult relevant regulatory guidelines for in vitro drug metabolism studies.
References
- 1. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples [diva-portal.org]
- 4. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | Semantic Scholar [semanticscholar.org]
- 5. A novel relay method for determining low-clearance values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Novel Relay Method for Determining Low-Clearance Values | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Norfludiazepam in Benzodiazepine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Norfludiazepam, also known as N-Desalkylfludiazepam, is an active metabolite of several benzodiazepine (B76468) drugs, including flurazepam, quazepam, and ethyl loflazepate.[1] As a benzodiazepine, it exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This compound binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron. This neuronal inhibition results in the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties characteristic of benzodiazepines.
Quantitative Data Summary
The following table summarizes representative binding affinity data for common benzodiazepines to provide a comparative context for the application of this compound in binding assays. Please note: Specific experimental values for this compound are not widely published; the values presented here are for illustrative purposes based on its known high affinity.
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| This compound | [3H]Flunitrazepam | Rat Brain Cortex | [Data Not Available] | [Data Not Available] | N/A |
| Diazepam | [3H]Flunitrazepam | Rat Brain Cortex | 4.1 | 8.6 | Eurofins Discovery |
| Flunitrazepam | [3H]Flunitrazepam | Rat Brain Cortex | 0.4 | 2.1 | Eurofins Discovery |
| Clonazepam | [3H]Flunitrazepam | Rat Brain Cortex | 0.2 | - | S. J. Peroutka et al., 1980 |
| Lorazepam | [3H]Flunitrazepam | Rat Brain Cortex | 1.2 | - | S. J. Peroutka et al., 1980 |
Signaling Pathway
Benzodiazepines, including this compound, modulate the activity of the GABA-A receptor. The binding of GABA to its receptor opens a chloride channel. Benzodiazepines enhance the efficiency of GABA binding, leading to more frequent channel opening and increased chloride influx.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Norfludiazepam Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfludiazepam, a designer benzodiazepine (B76468) and an active metabolite of several prescribed benzodiazepines, presents a challenge in clinical and forensic toxicology due to its prolonged effects and potential for accumulation.[1] Understanding its metabolic fate is crucial for accurate interpretation of toxicological findings and for drug development. This application note describes a robust methodology employing high-resolution mass spectrometry (HRMS) for the identification and characterization of this compound metabolites in biological matrices. The protocol outlines sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing, providing a comprehensive workflow for researchers in the field.
Introduction
This compound (N-Desalkylflurazepam) is a potent benzodiazepine with a long elimination half-life, ranging from 47 to 150 hours.[1] It is an active metabolite of several therapeutic benzodiazepines, including flurazepam, fludiazepam, and quazepam.[1] Due to its availability as a designer drug, methods for its sensitive and specific detection, along with its metabolites, are increasingly important. High-resolution mass spectrometry, particularly coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for identifying and structurally elucidating drug metabolites in complex biological samples.[2] This note provides a detailed protocol for the identification of this compound metabolites, focusing on hydroxylation and glucuronidation products, which are key metabolic pathways for this compound.[3][4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound and its metabolites from human serum or urine.
Materials:
-
Human serum or urine samples
-
Internal standard (e.g., Diazepam-d5)
-
Phosphate (B84403) buffer (pH 6.8)
-
SPE cartridges (e.g., C18, 100 mg, 3 mL)
-
Dichloromethane
-
Isopropanol
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Pre-treatment: To 1 mL of serum or urine, add 10 µL of internal standard solution and 1 mL of phosphate buffer (pH 6.8). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol in water solution.
-
Elution: Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source[2]
LC Parameters:
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320°C
-
Sheath Gas Flow: 35 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Full Scan Resolution: 70,000 FWHM
-
Scan Range: m/z 100-1000
-
Data-Dependent MS/MS: Top 5 most intense ions from the full scan spectrum are selected for fragmentation.
-
Collision Energy: Stepped normalized collision energy (20, 30, 40 eV)
Data Presentation
The following table summarizes the expected quantitative data for this compound and its primary metabolites based on typical LC-HRMS performance.
| Analyte | Formula | Exact Mass (m/z) | Retention Time (min) (Expected) | Key MS/MS Fragments (m/z) |
| This compound | C15H10ClFN2O | 288.0493 | 7.2 | 253.05, 225.05, 197.02 |
| Hydroxy-Norfludiazepam | C15H10ClFN2O2 | 304.0442 | 5.8 | 287.04, 269.03, 241.03 |
| Dihydroxy-Norfludiazepam | C15H10ClFN2O3 | 320.0391 | 4.5 | 303.03, 285.02, 257.02 |
| This compound Glucuronide | C21H18ClFN2O7 | 464.0814 | 3.9 | 288.0493 (loss of glucuronide) |
| Hydroxy-Norfludiazepam Glucuronide | C21H18ClFN2O8 | 480.0763 | 3.2 | 304.0442 (loss of glucuronide) |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow
Caption: LC-HRMS workflow for metabolite identification.
Conclusion
The described LC-HRMS method provides a sensitive and selective approach for the identification of this compound metabolites in biological samples. The combination of a robust sample preparation protocol and high-resolution mass spectrometry allows for the confident identification of key metabolic products, primarily hydroxylated and glucuronidated species.[3][4] This information is critical for forensic investigations, clinical toxicology, and a deeper understanding of the pharmacology of this compound. The presented workflow can be adapted for the analysis of other benzodiazepines and their metabolites, serving as a valuable tool for researchers in drug metabolism and toxicology.
References
- 1. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 2. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Differentiating Norfludiazepam intake from its metabolic origin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is intended to assist in differentiating Norfludiazepam intake from its metabolic origin through analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in interpreting the presence of this compound in a biological sample?
A1: The primary challenge is determining the origin of this compound. It is both an active metabolite of several prescribed benzodiazepine (B76468) drugs (e.g., Flurazepam, Fludiazepam, Midazolam) and a designer drug available for direct consumption.[1][2] Therefore, its presence alone does not confirm direct intake.
Q2: How can direct intake of this compound be distinguished from its formation as a metabolite?
A2: The key strategy is to analyze the metabolic profile in a urine sample. Specifically, the ratio of the concentration of 3-hydroxy-norfludiazepam (a metabolite of this compound) to the concentration of this compound itself can be a crucial indicator. A high ratio of 3-hydroxy-norfludiazepam to this compound may suggest direct intake of this compound.[3][4][5]
Q3: Is there a specific quantitative threshold for the 3-hydroxy-norfludiazepam/Norfludiazepam ratio that confirms direct intake?
Q4: What are the primary metabolites of this compound when consumed directly?
A4: When consumed directly, this compound is metabolized in the body to several hydroxy metabolites. Authentic urine samples from individuals who have presumably ingested this compound have been found to contain four different hydroxy metabolites and a glucuronide of one of these hydroxy metabolites.[3][4]
Q5: What analytical techniques are recommended for the analysis of this compound and its metabolites?
A5: High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) are the recommended analytical techniques.[3][6] These methods offer the high sensitivity and specificity required for the accurate quantification of this compound and its metabolites in complex biological matrices like urine.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound and its metabolites during sample preparation.
-
Possible Cause 1: Inefficient enzymatic hydrolysis of glucuronide conjugates.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure the β-glucuronidase enzyme is active and has not expired. Use a hydrolysis control sample (e.g., a glucuronide standard of a different benzodiazepine) to confirm enzyme efficacy.[7]
-
Optimize Incubation Conditions: Ensure the pH of the urine sample is adjusted to the optimal range for the specific β-glucuronidase used (typically pH 5.0-6.8).[8][9] Incubation temperature and duration are also critical; typical conditions are 55-65°C for 1-2 hours.[8] Some newer recombinant enzymes may allow for faster hydrolysis at room temperature.[2][7]
-
-
-
Possible Cause 2: Suboptimal solid-phase extraction (SPE) procedure.
-
Troubleshooting Steps:
-
Column Conditioning and Equilibration: Ensure proper conditioning and equilibration of the SPE cartridge. Inadequate preparation can lead to poor analyte retention.
-
Sample Loading: Ensure the sample is loaded at an appropriate flow rate (e.g., 1-2 mL/minute) to allow for efficient binding of the analytes to the sorbent.[8]
-
Washing Steps: Use appropriate wash solvents to remove matrix interferences without eluting the analytes of interest.
-
Elution: Use a suitable elution solvent and volume to ensure complete elution of this compound and its metabolites from the SPE cartridge.
-
-
Issue 2: Poor chromatographic separation of this compound and its hydroxy metabolites.
-
Possible Cause: Inappropriate LC column or mobile phase conditions.
-
Troubleshooting Steps:
-
Column Selection: Utilize a high-resolution analytical column, such as a C18 or biphenyl (B1667301) column, which is suitable for separating structurally similar compounds.
-
Mobile Phase Gradient: Optimize the mobile phase gradient (e.g., water with formic acid and acetonitrile (B52724) or methanol) to achieve baseline separation of the analytes. A shallow gradient may be necessary to resolve isomeric hydroxy metabolites.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak shape and resolution.
-
-
Issue 3: Matrix effects leading to ion suppression or enhancement in the MS signal.
-
Possible Cause: Co-elution of matrix components with the analytes of interest.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance the SPE protocol to more effectively remove interfering substances from the urine matrix.
-
Chromatographic Separation: Adjust the LC gradient to separate the analytes from the regions of significant matrix effects.
-
Use of Internal Standards: Employ stable isotope-labeled internal standards for this compound and its key metabolites to compensate for matrix effects and improve quantitative accuracy.
-
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic and analytical parameters for this compound.
| Parameter | Value | Reference(s) |
| This compound | ||
| Half-life | 47-150 hours | [2] |
| Analytical Method Performance (LC-HRMS/MS) | ||
| Lower Limit of Quantification (LLOQ) | 30-50 ng/mL (for similar benzodiazepines) | [10] |
| Analytical Recovery | >80% (for similar benzodiazepines) | [10] |
| Inter-day Precision (%CV) | <10% (for similar benzodiazepines) | [10] |
Experimental Protocols
Protocol for Enzymatic Hydrolysis of Benzodiazepine Glucuronides in Urine
This protocol is a general guideline and may require optimization based on the specific β-glucuronidase enzyme used.
-
Sample Preparation:
-
Pipette 1.0 mL of urine into a labeled glass test tube.
-
Add 50 µL of an internal standard solution containing deuterated analogs of this compound and 3-hydroxy-norfludiazepam.
-
-
Buffer Addition:
-
Add 0.5 mL of 1 M sodium acetate (B1210297) buffer (pH 5.0) to the urine sample. Vortex briefly to mix.
-
-
Enzyme Addition:
-
Add a sufficient amount of β-glucuronidase enzyme (e.g., 5,000 units). The exact amount may vary depending on the enzyme's activity.
-
-
Incubation:
-
Cap the tubes and vortex gently.
-
Incubate the samples in a water bath or heating block at 60-65°C for 1-2 hours.[8]
-
-
Cooling and pH Adjustment:
-
After incubation, remove the samples and allow them to cool to room temperature.
-
Adjust the pH of the sample to approximately 6.0-7.0 with a suitable buffer for the subsequent SPE step.
-
Protocol for Solid-Phase Extraction (SPE) of this compound and Metabolites from Urine
This protocol is a general guideline for a mixed-mode cation exchange SPE sorbent.
-
Column Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the column to dry.
-
-
Column Equilibration:
-
Equilibrate the cartridge with 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
-
Sample Loading:
-
Load the hydrolyzed and pH-adjusted urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 2 mL of a 20% acetonitrile in 0.1 M phosphate buffer (pH 6.0) solution.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of an appropriate elution solvent (e.g., ethyl acetate with 2% ammonium (B1175870) hydroxide).[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-HRMS analysis.
-
Protocol for LC-HRMS Analysis
This is a representative protocol and should be optimized for the specific instrument and column used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or biphenyl analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B (linear gradient)
-
8-9 min: 90% B (hold)
-
9-9.1 min: 90-10% B (linear gradient)
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
HRMS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan with data-dependent MS/MS or targeted MS/MS (if standards are available).
-
Mass Resolution: >20,000 FWHM.
Visualizations
Caption: Metabolic pathways leading to and from this compound.
Caption: Experimental workflow for this compound analysis in urine.
References
- 1. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism and detection of designer benzodiazepines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 7. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 8. unitedchem.com [unitedchem.com]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Overcoming matrix effects in Norfludiazepam bioanalysis
Welcome to the technical support center for the bioanalysis of Norfludiazepam. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] For this compound, this typically manifests as ion suppression, where endogenous materials like phospholipids (B1166683) or salts reduce the analyte's signal, leading to underestimated concentrations and poor assay sensitivity.[3] It can also appear as ion enhancement.[1] These effects compromise the accuracy, precision, and reproducibility of the bioanalytical method.[4]
Q2: What is the best internal standard (IS) for this compound analysis?
A2: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d5.[5] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it co-elutes and experiences the same degree of matrix effect and extraction variability.[5] This allows it to accurately compensate for signal fluctuations, significantly improving data quality.[6] If a SIL-IS is unavailable, a structural analog may be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior.
Q3: How can I quantitatively assess matrix effects in my assay?
A3: The most common method is the post-extraction spike experiment.[1][7] This involves comparing the peak area of this compound spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat (pure) solvent at the same concentration.[8] The ratio of these two responses, known as the Matrix Factor (MF), quantifies the extent of ion suppression or enhancement.[2][7] An MF of <1 indicates suppression, while an MF of >1 indicates enhancement.[7] For regulatory compliance, this should be tested in at least six different lots of the biological matrix.[2]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Simple dilution can be an effective strategy to reduce the concentration of interfering matrix components.[1] However, this approach may also dilute this compound to a concentration below the lower limit of quantitation (LLOQ) of your assay, especially when analyzing samples with low analyte levels. Dilution is often a trade-off between reducing matrix effects and maintaining adequate sensitivity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioanalysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (PPT, LLE, or SPE) is not effectively isolating this compound from the matrix. | Optimize Extraction Protocol: • LLE: Test different organic solvents and pH conditions.[9][10] • SPE: Screen different sorbent chemistries (e.g., mixed-mode cation exchange like Oasis MCX) and optimize wash/elution steps.[11][12] • Ensure IS is added early: Add the internal standard before any extraction steps to account for losses. |
| Analyte Instability: this compound may be degrading during sample processing or storage. | Assess Stability: Perform freeze-thaw, bench-top, and long-term stability experiments using QC samples. Ensure samples are stored at appropriate temperatures (e.g., -80°C). | |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects: Different lots of biological matrix are causing variable ion suppression.[2] | Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like SPE or LLE to better remove phospholipids and other interferences.[1] Use a SIL-IS: A stable isotope-labeled internal standard is essential to correct for sample-to-sample variations in matrix effects.[5] |
| Inconsistent Sample Preparation: Manual pipetting errors or variations in extraction steps. | Automate Sample Preparation: If possible, use automated liquid handlers. Ensure consistent vortexing times and evaporation conditions. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Co-eluting matrix components interfering with the peak, or inappropriate column/mobile phase conditions. | Optimize Chromatography: • Adjust Gradient: Modify the LC gradient to better separate this compound from the matrix front.[3] • Change Mobile Phase: Test different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and pH levels.[13] • Test Different Columns: Evaluate columns with different stationary phases (e.g., C18, PFP).[13] |
| Injector or Column Contamination: Buildup of matrix components from previous injections. | Implement Wash Steps: Use a strong organic solvent in the autosampler wash solution. Periodically flush the column with a strong solvent. | |
| No Analyte Peak Detected | Mass Spectrometer Settings: Incorrect MRM transitions, collision energy, or ion source parameters. | Verify MS/MS Parameters: Infuse a standard solution of this compound to optimize precursor/product ions and collision energy. Check source parameters (e.g., temperature, gas flows, voltage). |
| Severe Ion Suppression: The analyte signal is completely suppressed by the matrix. | Assess Suppression Qualitatively: Use the post-column infusion technique to identify regions of suppression in the chromatogram and adjust the LC method to move the analyte peak away from these regions.[7][14] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human plasma and is effective at removing phospholipids.
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of internal standard solution (e.g., this compound-d5 at 250 ng/mL) and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Plate Conditioning: Condition the wells of a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 500 µL of methanol (B129727), followed by 500 µL of water. Do not allow the wells to dry.
-
Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 500 µL of 0.1 M HCl in water.
-
Wash 2: Add 500 µL of methanol. Apply full vacuum for 1 minute after the methanol has passed through to dry the sorbent.
-
-
Elution: Elute this compound by adding 2 x 50 µL aliquots of 5% ammonium hydroxide (B78521) in acetonitrile.
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[11][12]
Protocol 2: Quantification of Matrix Factor
This protocol provides a quantitative measure of matrix effects using the post-extraction spike method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and IS into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike Sample): Extract blank plasma (at least 6 different lots) using the validated sample preparation protocol (e.g., Protocol 1). Spike this compound and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Sample): Spike this compound and IS into blank plasma before starting the extraction protocol.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Assess Results: The coefficient of variation (CV) of the IS-Normalized MF across all matrix lots should not exceed 15% to confirm that the matrix effect is adequately compensated for by the internal standard.[2][7]
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
Caption: Troubleshooting decision tree for low analyte recovery.
Caption: Diagram illustrating the mechanism of ion suppression.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. Screening and confirmatory method for benzodiazepines and hypnotics in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. sciex.com [sciex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Norfludiazepam and its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Norfludiazepam and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic separation of this compound and its isomers?
A1: The primary challenges include co-elution of structurally similar isomers, peak tailing due to the basic nature of the analyte, and for chiral separations, the potential for on-column racemization. This compound, a benzodiazepine, is a polar and basic compound, making it susceptible to interactions with active sites in the chromatographic system, particularly in Gas Chromatography (GC).
Q2: Which chromatographic technique is better for separating this compound and its isomers: HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used. HPLC is often preferred for its versatility in mobile phase and stationary phase selection, which is crucial for resolving isomers.[1][2] It also operates at lower temperatures, avoiding the potential thermal degradation of thermally labile benzodiazepines that can occur in a hot GC injector.[3] GC-MS, however, offers excellent sensitivity and specificity, especially when coupled with mass spectrometry for identification.[4]
Q3: How can I resolve co-eluting this compound isomers in reversed-phase HPLC?
A3: To resolve co-eluting isomers, the selectivity of the chromatographic system needs to be enhanced. This can be achieved by:
-
Optimizing the mobile phase: Modifying the organic solvent (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer concentration can significantly alter selectivity.[1][5]
-
Changing the stationary phase: Switching to a column with a different chemistry (e.g., C8, Phenyl, or embedded polar group) can provide alternative retention mechanisms.
-
Adjusting the temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[5]
Q4: What causes peak tailing for this compound and how can I prevent it?
A4: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on silica-based stationary phases. To mitigate this:
-
Use a base-deactivated column: Modern columns are often end-capped to minimize exposed silanol groups.
-
Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing unwanted interactions. A high pH mobile phase (e.g., with 10 mM ammonium (B1175870) bicarbonate) can also improve electrospray ionization signals in LC-MS.[1]
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (B128534), into the mobile phase can saturate the active sites on the stationary phase.
Q5: Is this compound a chiral molecule, and do I need to perform a chiral separation?
A5: this compound itself is not chiral. However, its metabolites, such as 3-hydroxy-desalkylflurazepam, can be chiral.[6] If you are analyzing metabolites or if this compound is part of a mixture with other chiral benzodiazepines (like oxazepam or temazepam), a chiral separation may be necessary. Many benzodiazepines are chiral, and their enantiomers can exhibit different biological activities.[1]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Broad, overlapping peaks for this compound and its isomers.
-
Inability to accurately quantify individual isomers.
-
A shoulder on the main peak or a split peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Verify Method Parameters: Ensure that the correct column, mobile phase, and temperature are being used as specified in the protocol.
-
Optimize Mobile Phase: This is often the most effective first step.
-
Solvent Strength: In reversed-phase HPLC, decrease the organic solvent percentage to increase retention and potentially improve separation.
-
Solvent Type: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties.
-
pH: For ionizable compounds like benzodiazepines, adjusting the mobile phase pH can significantly impact retention and selectivity.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry may be required to provide alternative separation mechanisms.
-
Consider Chiral Separation: If you suspect the presence of enantiomers, a chiral stationary phase is necessary.
-
Adjust Temperature: Lowering the temperature can sometimes improve resolution, especially in chiral separations where it can slow down the interconversion of enantiomers.[1] For some benzodiazepines, sub-ambient temperatures (e.g., -15°C) are required.[1]
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Assess Column Condition: A contaminated or old column can have more active sites. Consider flushing the column or replacing it if it's past its lifetime.
-
Use a Base-Deactivated Column: Ensure you are using a column specifically designed for the analysis of basic compounds.
-
Mobile Phase Modification:
-
Increase pH: A higher pH will deprotonate the acidic silanol groups, minimizing secondary interactions.
-
Add an Amine Modifier: A small concentration of an amine like triethylamine will compete with the analyte for active sites.
-
-
Check for Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and re-injecting.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Isomeric Purity of this compound
This method is suitable for separating this compound from its potential positional isomers and related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (reagent grade)
-
Ammonia (B1221849) solution
-
This compound reference standard and isomer standards
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile, Methanol, and 0.05 M Ammonium Acetate (25:45:30, v/v/v), pH adjusted to 9 with ammonia solution[5] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 40 - 50 °C[5] |
| Detection | UV at 240 nm[5] |
| Injection Volume | 10 - 20 µL |
Sample Preparation:
-
Prepare a stock solution of this compound and its isomers in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC for Enantiomeric Separation of this compound Metabolites
This method is designed for the separation of enantiomers of chiral benzodiazepines, which can be adapted for potential chiral metabolites of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector and a column thermostat capable of sub-ambient temperatures.
-
Chiral stationary phase (e.g., Cyclobond I-2000 RSP)[7]
-
Acetonitrile (HPLC grade)
-
Triethylamine acetate (TEAA) buffer (1%)
-
Reference standards for the enantiomers
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and 1% TEAA buffer (ratio to be optimized)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 0 - 10 °C (critical for preventing on-column racemization)[7] |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the analyte in the mobile phase.
-
Ensure the sample is at the column temperature before injection to prevent peak distortion.
Data Presentation
Table 1: Typical Retention Times for Benzodiazepines under Reversed-Phase HPLC Conditions
| Compound | Retention Time (min) |
| Alprazolam | 10.61 |
| Chlordiazepoxide | 19.34 |
| Diazepam | 18.12 |
| Nitrazepam | 24.25 |
| This compound (estimated) | ~15-20 |
Data is illustrative and based on a study of various benzodiazepines.[2] Actual retention times will vary depending on the specific system and conditions.
Table 2: Expected Elution Order for Chiral Separation of a Benzodiazepine Analogue (Oxazepam)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| S-(+)-enantiomer | 8.5 | 2.1 |
| R-(-)-enantiomer | 9.7 |
This data for oxazepam, a structurally similar compound, suggests a baseline separation of enantiomers can be achieved under optimized chiral HPLC conditions.[7] A similar performance would be expected for chiral metabolites of this compound.
Visualizations
Experimental Workflow for Method Development:
Caption: Workflow for chromatographic method development.
References
- 1. benchchem.com [benchchem.com]
- 2. annexpublishers.com [annexpublishers.com]
- 3. agilent.com [agilent.com]
- 4. Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of Norfludiazepam Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norfludiazepam analytical standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound analytical standards?
For optimal stability, this compound analytical standards should be stored at -20°C for short-term use and at -80°C for long-term storage. When stored at -20°C, the standard is generally stable for at least two years.[1][2] It is also recommended to protect the standard from light.
2. What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound and studies on related benzodiazepines, the primary degradation pathways are expected to be hydrolysis and oxidation.[3]
-
Hydrolysis: Under acidic or basic conditions, the amide bond in the diazepine (B8756704) ring can be hydrolyzed. Acid-catalyzed hydrolysis is a known degradation pathway for benzodiazepines, leading to the opening of the seven-membered ring.[4][5]
-
Oxidation: The molecule may be susceptible to oxidation, which can be initiated by exposure to light, heat, or trace metals.[3]
-
Photodegradation: Exposure to UV light can also lead to degradation. Studies on other benzodiazepines have shown that photolytic degradation can occur.[6]
3. What analytical techniques are suitable for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and suitable techniques for the stability testing of this compound.[7]
-
HPLC: This is a versatile and widely used method. A reversed-phase C18 or C8 column is typically effective.[8][9]
-
GC-MS: This technique offers high sensitivity and specificity. Derivatization may be necessary to improve the volatility of this compound.[10][11]
-
LC-HRMS (High-Resolution Mass Spectrometry): This method provides high specificity and sensitivity, which is particularly useful for identifying unknown degradation products in complex matrices.
4. How should a forced degradation study for this compound be designed?
A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[12] The study should expose the analytical standard to various stress conditions that are more severe than accelerated stability conditions.
Troubleshooting Guide
This section addresses common problems that may be encountered during the analysis of this compound analytical standards using HPLC.
Table 1: HPLC Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing or Fronting | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or the concentration of the sample. |
| Split Peaks | 1. Clogged frit or column inlet.2. Sample solvent incompatible with the mobile phase. | 1. Backflush the column or replace the frit.2. Dissolve the sample in the mobile phase or a solvent with similar polarity. |
| Shifting Retention Times | 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Replace the column. |
| Ghost Peaks | 1. Contamination in the injector or column.2. Impurities in the mobile phase or sample. | 1. Clean the injector and flush the column.2. Use high-purity solvents and freshly prepared samples. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column, tubing).2. Particulate matter in the sample. | 1. Systematically check and clean or replace components, starting from the detector and moving backward.2. Filter the sample before injection. |
| No Peaks | 1. No sample injected.2. Detector issue (e.g., lamp off).3. Flow path blockage. | 1. Check the autosampler and syringe.2. Ensure the detector is on and functioning correctly.3. Check for leaks and ensure the pump is delivering the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating method.
Materials:
-
This compound analytical standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
-
Neutralize the solutions with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 8 hours.
-
Neutralize the solutions with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature |
| 1 M HCl | 8 hours | 60°C | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature |
| 1 M NaOH | 8 hours | 60°C | |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| 30% H₂O₂ | 8 hours | Room Temperature | |
| Thermal (Solid) | - | 24 hours | 105°C |
| Thermal (Solution) | - | 24 hours | 60°C |
| Photolytic | UV and Visible Light | 24 hours | Room Temperature |
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile (linear gradient)
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile (linear gradient)
-
30-35 min: 30% Acetonitrile (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
Procedure:
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution of this compound multiple times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
-
Sample Analysis: Inject the stressed samples from the forced degradation study (Protocol 1) and the unstressed control.
-
Data Analysis:
-
Identify the peak for this compound in the chromatogram of the unstressed sample.
-
In the chromatograms of the stressed samples, identify any new peaks, which are potential degradation products.
-
Calculate the percentage degradation of this compound in each stressed sample.
-
Assess the peak purity of the this compound peak in the presence of its degradation products using a DAD to ensure the method is stability-indicating.
-
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. This compound analyticalstandard 2886-65-9 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical decomposition of 1,4-benzodiazepines | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. policija.si [policija.si]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 2886-65-9 | Benchchem [benchchem.com]
- 11. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Norfludiazepam during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sample preparation of Norfludiazepam, a primary active metabolite of several benzodiazepines.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during Solid-Phase Extraction (SPE)?
Low recovery of this compound during SPE can stem from several factors. The most frequent issues include the selection of an inappropriate sorbent material, suboptimal pH of the sample or elution solvent, an elution solvent that is too weak, or an insufficient volume of the elution solvent.[1] Other potential causes are the cartridge bed drying out before sample loading, an excessively high flow rate during sample application, or overloading the cartridge.[1]
Q2: How does the choice of SPE sorbent affect this compound recovery?
The choice of sorbent is critical for the effective retention and subsequent elution of this compound. The selection should be based on its physicochemical properties. As a benzodiazepine (B76468) derivative, reversed-phase materials like C8 and C18, as well as polymer-based sorbents, are commonly used.[1] For some benzodiazepines, C2 cartridges have been shown to yield recoveries higher than 90% from spiked urine and plasma samples.[2] It is crucial to select a sorbent that provides strong retention of this compound from the sample matrix while allowing for complete elution with a suitable solvent.
Q3: What is the optimal pH for extracting this compound using SPE?
The pH of the sample matrix is a critical parameter for the retention of ionizable compounds like this compound on the SPE sorbent.[1] For benzodiazepines, adjusting the sample pH can significantly impact extraction efficiency. While specific data for this compound is limited, studies on the closely related compound nordiazepam and other benzodiazepines suggest that a slightly basic pH may be optimal for retention on reversed-phase sorbents.[1] However, it is important to note that nordiazepam has shown instability at a low pH (pH 3), with 20% of the initial concentration transforming within 12 days.[3] Therefore, it is recommended to conduct extractions at a neutral pH if an internal standard is not used to correct for degradation.[3]
Q4: Which elution solvents are most effective for this compound?
The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For benzodiazepines retained on reversed-phase sorbents, organic solvents such as methanol (B129727), acetonitrile, or mixtures thereof are commonly used.[1] In some instances, adding a small amount of a modifier like ammonia (B1221849) or formic acid can enhance elution efficiency.[1] For example, a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (85:15) has been successfully used for eluting benzodiazepines.[1]
Q5: My this compound recovery is poor with Liquid-Liquid Extraction (LLE). How can I optimize my protocol?
For LLE, the choice of extraction solvent and the pH of the aqueous sample are critical for achieving high recovery. Adjusting the pH of the biological sample (e.g., urine or blood) to a basic pH (around 9-10) will ensure that this compound is in its neutral, more organic-soluble form.[4] A common solvent system for benzodiazepine extraction is a mixture of a nonpolar and a more polar solvent, such as ethyl acetate/hexane or dichloromethane/isopropanol.[4]
Q6: Could the stability of this compound be affecting my recovery rates?
Yes, the stability of this compound can significantly impact recovery. Benzodiazepines can be susceptible to degradation due to factors like storage temperature and pH.[5] Specifically for nordiazepam, a closely related compound, acidic conditions can lead to transformation, which might result in inaccurate recovery values.[3] It is recommended to store samples at -20°C or -80°C and analyze them as soon as possible.[5][6] Repeated freeze-thaw cycles should also be avoided as they can lead to degradation.[5]
Data Presentation
Table 1: Summary of Factors Affecting this compound Recovery in SPE
| Parameter | Recommendation for High Recovery | Potential Issue with Low Recovery |
| SPE Sorbent | Reversed-phase (C8, C18) or polymeric sorbents.[1] | Inappropriate sorbent polarity for this compound. |
| Sample pH | Neutral to slightly basic to ensure the analyte is in a neutral form for retention.[1][3] | Acidic pH can lead to degradation and poor retention.[3] |
| Wash Solvent | A weak organic solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte.[1] | A wash solvent that is too strong will prematurely elute this compound. |
| Elution Solvent | A strong organic solvent like methanol, acetonitrile, or a mixture (e.g., ethyl acetate:isopropanol).[1] | An elution solvent that is too weak will result in incomplete elution. |
| Flow Rate | Slow and steady (e.g., 1-2 mL/min) during sample loading.[1] | An excessively high flow rate can lead to analyte breakthrough.[1] |
| Cartridge Drying | Do not allow silica-based sorbents to dry out between conditioning and sample loading.[7] | A dried-out sorbent bed can lead to inconsistent interactions and lower recovery.[7] |
| Sample Load | Ensure the sample amount does not exceed the cartridge capacity.[4] | Overloading the cartridge can cause breakthrough and loss of the analyte.[4] |
Experimental Protocols
General Protocol for Solid-Phase Extraction of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Ensure the sorbent bed does not dry out.[1]
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) and vortex.[1][3]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[1]
-
Washing:
-
Drying: Dry the cartridge under a vacuum for 5-10 minutes to remove any residual water.[1]
-
Elution: Elute this compound from the cartridge by passing 2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture like ethyl acetate:isopropanol 85:15) through the cartridge.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
General Protocol for Liquid-Liquid Extraction of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 2 mL of urine, add an internal standard.
-
pH Adjustment: Adjust the sample pH to approximately 9-10 with a suitable base (e.g., 1M NaOH).[4]
-
Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 2-3 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Mandatory Visualization
Troubleshooting workflow for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
Addressing cross-reactivity issues in Norfludiazepam immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norfludiazepam immunoassays. Our goal is to help you address common challenges, particularly those related to cross-reactivity, to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound (also known as N-desalkylflurazepam) is a long-acting active metabolite of several benzodiazepine (B76468) drugs, including flurazepam, quazepam, and ethyl loflazepate. Due to its extended half-life, it is a key analyte in monitoring benzodiazepine use and compliance. Accurate detection is crucial in clinical, forensic, and research settings.
Q2: My this compound immunoassay is showing a positive result, but confirmatory analysis by LC-MS/MS is negative. What could be the cause?
This discrepancy often points to a false-positive result in the immunoassay. Immunoassays are screening tools that use antibodies to detect specific drug classes.[1] However, these antibodies can sometimes bind to structurally similar or unrelated compounds, leading to cross-reactivity.[2] Common causes of false-positive benzodiazepine screens include the presence of other medications, such as the antidepressant sertraline (B1200038) or the non-steroidal anti-inflammatory drug (NSAID) oxaprozin.[3][4][5] It is essential to confirm all presumptive positive results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Q3: I suspect a sample contains this compound, but the immunoassay result is negative. What could explain this?
A false-negative result can occur for several reasons:
-
Low Concentration: The concentration of this compound in the sample may be below the assay's limit of detection (LOD) or cutoff value.
-
Poor Cross-reactivity with Glucuronidated Metabolites: Benzodiazepines are often excreted in urine as glucuronide conjugates.[6] Some immunoassays have poor cross-reactivity with these conjugated forms. If the majority of the drug is present as a glucuronide, the assay may fail to detect it.[6]
-
Matrix Effects: Components in the sample matrix (e.g., urine, blood) can interfere with the antibody-antigen binding, leading to a suppressed signal.
Q4: How can I improve the detection of this compound in urine samples?
To enhance the detection of this compound and other benzodiazepines in urine, consider pre-treating your samples with β-glucuronidase. This enzyme hydrolyzes the glucuronide conjugates, releasing the parent drug and increasing its availability for detection by the immunoassay antibodies.[7]
Troubleshooting Guide
Issue 1: Suspected False-Positive Results
If you suspect a false-positive result, follow these troubleshooting steps:
-
Review Medication History: Check if the sample donor was taking any medications known to cross-react with benzodiazepine immunoassays.
-
Perform Serial Dilution: Diluting the sample can help differentiate between a true positive and an interference. A true positive result will typically show a linear decrease in concentration with increasing dilution, whereas a result caused by interference may show a non-linear response.[8]
-
Use an Alternative Immunoassay: Different immunoassay kits may use different antibodies with varying cross-reactivity profiles. Running the sample on a different manufacturer's assay may yield a different result if a specific cross-reactant is the cause.[8]
-
Confirm with a Specific Method: The gold standard for confirming positive immunoassay results is a highly specific method like LC-MS/MS.[3]
Issue 2: Suspected False-Negative Results
If you suspect a false-negative result, consider the following:
-
Enzymatic Hydrolysis: For urine samples, pre-treat with β-glucuronidase to cleave glucuronide conjugates.
-
Check Assay Cutoff: Ensure the assay's cutoff concentration is appropriate for your expected analyte levels. Some potent benzodiazepines may be present at concentrations below the standard cutoff.[6]
-
Evaluate Matrix Effects: Perform a spike and recovery experiment to assess if the sample matrix is interfering with the assay.
Data Presentation: Cross-Reactivity Data
The following tables summarize the cross-reactivity of this compound and other relevant compounds in various benzodiazepine immunoassays. Please note that cross-reactivity can vary significantly between different assay manufacturers and even between different lots of the same assay. This data should be used as a guide, and in-house validation is strongly recommended.
Table 1: Cross-Reactivity of this compound (N-Desalkylflurazepam) in Benzodiazepine Immunoassays
| Immunoassay Kit | Calibrator | Cross-Reactivity (%) of this compound | Reference |
| Not Specified | Diazepam | 300 | [9] |
| Benzodiazepine ELISA | Not Specified | 263 | [10][11] |
Table 2: Cross-Reactivity of Other Benzodiazepines and Commonly Implicated Medications
| Compound | Immunoassay Kit | Calibrator | Cross-Reactivity (%) | Reference |
| Structurally Related Benzodiazepines | ||||
| Flualprazolam | Benzodiazepine ELISA | Not Specified | 173 | [11] |
| Flubromazolam | Benzodiazepine ELISA | Not Specified | 127 | [11] |
| Metizolam | Benzodiazepine ELISA | Not Specified | 120 | [11] |
| Bromazolam | Benzodiazepine ELISA | Not Specified | 99.8 | [11] |
| Clonazolam | Benzodiazepine ELISA | Not Specified | 87.3 | [11] |
| Adinazolam | Benzodiazepine ELISA | Not Specified | 69.6 | [11] |
| 8-aminoclonazepam | Benzodiazepine ELISA | Not Specified | 51.3 | [11] |
| Deschloroetizolam | Benzodiazepine ELISA | Not Specified | 41.6 | [11] |
| Nitrazolam | Benzodiazepine ELISA | Not Specified | 36.1 | [11] |
| Commonly Implicated Medications (Potential for False Positives) | ||||
| Sertraline | Not Specified | Not Specified | Can cause false positives | [3][12][13][14] |
| Oxaprozin | EMIT d.a.u., FPIA, CEDIA | Oxazepam, Nordiazepam, Nitrazepam | Can cause false positives | [4][5][15] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urine Samples with β-Glucuronidase
Objective: To deconjugate benzodiazepine glucuronides in urine samples prior to immunoassay analysis to improve detection.
Materials:
-
Urine sample
-
β-glucuronidase enzyme (e.g., from E. coli or abalone)
-
Appropriate buffer for the selected enzyme (e.g., acetate (B1210297) buffer, pH 5.0)
-
Water bath or incubator
-
Centrifuge
Procedure:
-
Pipette 1 mL of the urine sample into a clean microcentrifuge tube.
-
Add the appropriate volume of buffer to adjust the pH for optimal enzyme activity.
-
Add the recommended amount of β-glucuronidase enzyme to the buffered urine sample. The exact amount may vary depending on the enzyme source and activity.
-
Gently vortex the tube to mix the contents.
-
Incubate the sample at the recommended temperature and duration for the specific enzyme used (e.g., 37°C for 1-2 hours or 55°C for 30 minutes).[16]
-
After incubation, stop the reaction (e.g., by heating or adding a quenching solution, if recommended by the enzyme manufacturer).
-
Centrifuge the sample to pellet any precipitate.
-
Use the supernatant for the immunoassay analysis.
Protocol 2: Serial Dilution for Investigating Immunoassay Interference
Objective: To determine if an unexpected positive result is due to a high concentration of the target analyte or an interfering substance.
Materials:
-
Patient/test sample
-
Assay-specific diluent or drug-free matrix (e.g., drug-free urine or serum)
-
Pipettes and tips
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Label a series of tubes or wells for the desired dilution range (e.g., 1:2, 1:4, 1:8, 1:16).
-
Prepare the dilutions by adding the appropriate volume of the sample to the diluent. For example, for a 1:2 dilution, mix equal volumes of the sample and diluent. For a 1:4 dilution, mix one part sample with three parts diluent, and so on. Ensure thorough mixing at each step.[17]
-
Analyze the undiluted sample and each dilution using the immunoassay according to the manufacturer's instructions.
-
Calculate the concentration of the analyte in each dilution and then multiply by the dilution factor to obtain the corrected concentration.
-
Interpretation:
-
Linear Recovery: If the corrected concentrations are consistent across the dilution series, it suggests a true positive result.
-
Non-Linear Recovery: If the corrected concentrations are inconsistent or decrease significantly with dilution, it may indicate the presence of an interfering substance.[8]
-
Visualizations
Caption: Troubleshooting workflow for unexpected immunoassay results.
Caption: Workflow for enzymatic hydrolysis of urine samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. content.veeabb.com [content.veeabb.com]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. imcstips.com [imcstips.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cfsre.org [cfsre.org]
- 12. False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline? A Two-year Retrospective Chart Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcentral.com [medcentral.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine. | Semantic Scholar [semanticscholar.org]
- 16. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 17. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Long-Term Norfludiazepam Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term Norfludiazepam administration studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetics and Dosing
Question: We are observing unexpected sedative effects or toxicity in our long-term this compound study in rodents, even with consistent dosing. What could be the cause?
Answer: This is a common challenge due to this compound's pharmacokinetic profile. Several factors could be at play:
-
Long Half-Life and Accumulation: this compound has a very long elimination half-life (47-150 hours in humans, and likely prolonged in rodents as well), which can lead to significant accumulation with repeated dosing.[1] This means that the drug concentration in the plasma and tissues can continuously rise over the initial phase of the study, leading to progressively stronger effects and potential toxicity, even if the daily dose remains the same. It is crucial to consider this accumulation phase when designing the dosing regimen.
-
Metabolite Activity: this compound is an active metabolite of several other benzodiazepines.[1] While it is the primary compound of interest in your study, be aware of its own potential metabolism into other active compounds, which could contribute to the overall pharmacological effect.
-
Individual Variability: As observed in humans, plasma levels of this compound can be unreliable and influenced by factors like liver function.[1] It is plausible that similar variability exists in animal models, leading to a subset of animals with higher-than-expected drug exposure.
Troubleshooting Steps:
-
Pharmacokinetic Modeling: If not already done, consider conducting a pilot pharmacokinetic study to determine the time to reach steady-state concentrations in your specific animal model and strain. This will inform a more appropriate dosing schedule.
-
Dose Adjustment: Based on the pharmacokinetic data, you may need to adjust the dose or the dosing interval to avoid excessive accumulation. A loading dose followed by smaller maintenance doses could be a strategy to explore.
-
Therapeutic Drug Monitoring: Periodically measure plasma concentrations of this compound in a subset of your animals to ensure they are within the desired therapeutic range and to assess for accumulation.
Question: What is a reliable method for quantifying this compound and its metabolites in plasma samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of benzodiazepines and their metabolites in biological matrices.[2][3]
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general framework. Specific parameters will need to be optimized for your instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 100 µL of a precipitating solution (e.g., acetonitrile) containing a deuterated internal standard (e.g., Diazepam-d5).
-
Vortex-mix the samples vigorously.
-
Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. You will need to determine the precursor and product ion transitions for this compound and its metabolites.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte.
4. Quantification:
-
Create a calibration curve using known concentrations of this compound and its metabolites spiked into blank plasma.
-
The concentration of the analytes in the study samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
Tolerance and Dependence
Question: We are seeing a diminished sedative/anxiolytic effect of this compound over time in our study. How can we confirm and manage this apparent tolerance?
Answer: The development of tolerance is a well-documented phenomenon with long-term benzodiazepine (B76468) administration.[4] This is often due to neuroadaptive changes in the brain, primarily involving the GABA-A receptor system.
Troubleshooting and Management:
-
Behavioral Testing: Conduct behavioral assays at different time points throughout the study to quantify the anxiolytic or sedative effects. A decrease in the drug's efficacy over time is indicative of tolerance.
-
Dose Escalation: While not always ideal as it can exacerbate other issues, a carefully controlled dose-escalation study can demonstrate that a higher dose is required to achieve the same effect, confirming tolerance.
-
Investigate Neuroadaptations: To understand the underlying mechanisms, you can perform ex vivo analyses at the end of the study. This could include:
-
GABA-A Receptor Binding Assays: To measure changes in the number or affinity of benzodiazepine binding sites.
-
Western Blotting or qPCR: To quantify changes in the expression of GABA-A receptor subunits.
-
Histopathology: To examine for any morphological changes in relevant brain regions.[5]
-
Experimental Protocol: GABA-A Receptor Binding Assay using [3H]-Flunitrazepam
This protocol is for assessing changes in benzodiazepine binding sites on GABA-A receptors in brain tissue homogenates.
1. Brain Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane preparation in the assay buffer.
2. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a saturating concentration of [3H]-Flunitrazepam.
-
For non-specific binding determination, incubate a parallel set of samples with [3H]-Flunitrazepam in the presence of a high concentration of an unlabeled benzodiazepine (e.g., Diazepam).
-
Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding between the this compound-treated and control groups to determine if there is a downregulation of benzodiazepine binding sites.
Question: How can we assess for and manage withdrawal symptoms upon cessation of long-term this compound administration?
Answer: Abrupt cessation of long-term benzodiazepine treatment can lead to a withdrawal syndrome.[4] It is important to have a protocol in place to monitor for and manage these symptoms.
Assessment of Withdrawal Symptoms in Mice:
A common method is to use a scoring system based on observable signs. The Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) provides a framework that can be adapted for preclinical studies.[6][7]
Observable Withdrawal Signs in Mice:
-
Handling-Induced Convulsions: Gently lift the mouse by the tail; withdrawal can increase seizure susceptibility.
-
Tremors: Observe for fine or whole-body tremors.
-
Piloerection: Hair standing on end.
-
Hyperactivity/Agitation: Increased locomotor activity, restlessness.
-
Abnormal Gait/Posture: Ataxia, hunched posture.
-
Vocalization: Increased squeaking or chirping.
Management of Withdrawal:
-
Tapering: The most effective way to manage withdrawal is to gradually taper the dose of this compound over a period of time before complete cessation. The tapering schedule should be determined based on the duration and dose of the chronic administration.
-
Symptomatic Treatment: In severe cases, other pharmacological agents could be considered to manage specific withdrawal symptoms, although this would need to be carefully justified and controlled for in the experimental design.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and a Comparator (Diazepam)
| Parameter | This compound | Diazepam | Species | Reference |
| Elimination Half-life (t½) | 47-150 hours | 20-50 hours | Human | [1] |
| ~71 hours (average) | 0.88 hours | Rat (plasma) | [8] | |
| Time to Peak Plasma Concentration (Tmax) | ~1.5-2 hours | ~1-1.5 hours | Human | [1] |
| Active Metabolites | Yes (e.g., hydroxylated forms) | Yes (e.g., Nordiazepam, Temazepam, Oxazepam) | Human/Rat |
Note: Pharmacokinetic parameters can vary significantly between species and experimental conditions.
Experimental Protocols
Protocol for Long-Term Oral Gavage Administration in Mice
This protocol provides a standardized procedure for repeated oral administration of this compound.
1. Materials:
-
Appropriate size gavage needles (stainless steel, flexible plastic, or disposable).
-
Syringes (1 mL or smaller).
-
This compound solution in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Animal scale.
2. Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the correct dose volume.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.[9]
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth beforehand (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
The mouse will naturally swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Do not force the needle.[10]
-
-
Substance Administration:
-
Once the needle is at the predetermined depth, slowly administer the this compound solution over 2-3 seconds.
-
-
Needle Withdrawal and Monitoring:
-
Gently and slowly withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, bleeding) for at least 10-15 minutes.[11]
-
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Troubleshooting Workflow for Long-Term this compound Studies.
Caption: Logical Relationship of Tolerance Development in Long-Term Benzodiazepine Use.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sciex.com [sciex.com]
- 4. Quantitative autoradiographic study of the postnatal development of benzodiazepine binding sites and their coupling to GABA receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wikem.org [wikem.org]
- 7. aodscreening.flinders.edu.au [aodscreening.flinders.edu.au]
- 8. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. benchchem.com [benchchem.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Refining Dissolution Methods for In Vitro Norfludiazepam Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining in vitro dissolution methods for Norfludiazepam.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in developing a dissolution method for this compound?
A1: The primary challenge is its low aqueous solubility. This compound, like many benzodiazepines, is a lipophilic compound, making it difficult to achieve adequate sink conditions in traditional aqueous dissolution media.[1] This can lead to incomplete dissolution and results that do not accurately reflect the in vivo behavior of the drug.[1][2]
Q2: Which type of dissolution medium is recommended for this compound?
A2: For poorly soluble drugs like this compound, biorelevant media are highly recommended as they mimic the composition of gastrointestinal fluids.[1][2][3] Specifically, Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are good starting points.[4] These media contain bile salts and lecithin (B1663433), which aid in the solubilization of lipophilic compounds.[2]
Q3: What are the key components of FaSSIF and FeSSIF media?
A3: The key components that simulate the in vivo environment are sodium taurocholate (a bile salt) and lecithin. The pH is also adjusted to reflect fasted (pH 6.5) or fed (pH 5.0) conditions in the small intestine.
Q4: Can I use surfactants other than bile salts in my dissolution medium?
A4: Yes, in some cases, surfactants like Sodium Lauryl Sulfate (SLS) or Tween 80 can be used to increase the solubility of poorly soluble drugs.[1] However, it is important to note that while these may achieve sink conditions, they may not always produce biorelevant results.[1] The choice of surfactant and its concentration should be carefully justified.
Q5: What dissolution apparatus is most suitable for this compound tablets or capsules?
A5: The USP Apparatus 1 (Basket) or Apparatus 2 (Paddle) are the most commonly used for solid oral dosage forms.[3][5] The choice between them may depend on the specific formulation characteristics (e.g., floating or sticking). For this compound, the paddle apparatus (USP 2) is a common starting point.
Q6: What analytical method is appropriate for quantifying this compound in dissolution samples?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of benzodiazepines in biological and dissolution samples.[6] It offers good selectivity and sensitivity. Direct UV/VIS spectrophotometry can also be considered if the dissolution medium and formulation excipients do not interfere with the absorbance of this compound at its λmax.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or incomplete dissolution | Poor solubility of this compound in the dissolution medium. | - Increase the volume of the dissolution medium.- Switch to a biorelevant medium such as FaSSIF or FeSSIF to improve solubilization.[1][2]- Consider adding a surfactant like SLS or Tween 80 to the medium, but with biorelevance in mind.[1] |
| High variability in results | - Inconsistent positioning of the dosage form in the dissolution vessel.- Coning of undissolved particles under the paddle.- Presence of air bubbles on the dosage form or basket mesh. | - Use sinkers to ensure consistent positioning of capsules or tablets.- Optimize the paddle speed to ensure gentle and uniform mixing without coning.[8]- De-gas the dissolution medium prior to use. |
| Precipitation of the drug in the dissolution medium | The drug is supersaturating and then precipitating out of solution. | This can be a characteristic of the formulation. Biorelevant media can sometimes help maintain a supersaturated state. If precipitation occurs, it should be noted as it may be indicative of in vivo behavior. |
| Clogging of filters during sampling | Undissolved excipients or drug particles are blocking the filter pores. | - Use a filter with a larger pore size, ensuring it does not allow undissolved active pharmaceutical ingredient (API) to pass through.- For automated systems, ensure fresh filters are used for each time point.[4] |
| Interference from excipients in the analytical measurement | Excipients in the formulation are absorbing at the same wavelength as this compound (for UV analysis). | - Switch to a more selective analytical method like HPLC.[6]- Develop a method that can separate the API from the interfering excipients. |
Quantitative Data Summary
The following tables summarize solubility data for this compound in various solvent systems and the composition of commonly used biorelevant media.
Table 1: this compound Solubility in Different Solvent Systems [9]
| Solvent System | Composition | Solubility |
| System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.66 mM) |
| System 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.66 mM) |
| System 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.66 mM) |
Table 2: Composition of Biorelevant Media
| Component | Fasted State Simulated Intestinal Fluid (FaSSIF) | Fed State Simulated Intestinal Fluid (FeSSIF) |
| Sodium Taurocholate | 3 mM | 15 mM |
| Lecithin | 0.75 mM | 3.75 mM |
| Sodium Dihydrogen Phosphate (B84403) Monohydrate | 1.977 g | - |
| Sodium Hydroxide (B78521) | 0.174 g | 4.04 g |
| Glacial Acetic Acid | - | 8.65 g |
| Sodium Chloride | 3.093 g | 11.874 g |
| Water | to 500 mL | to 1000 mL |
| Final pH | 6.50 | 5.00 |
| Osmolality | ~270 mOsmol/kg | ~670 mOsmol/kg |
Detailed Experimental Protocols
Proposed Dissolution Method for this compound Tablets/Capsules
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of FaSSIF (see Table 2 for preparation). The medium should be de-gassed prior to use.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a 0.45 µm hydrophilic membrane filter.[10]
-
Quantification: Analyze the filtered samples using a validated HPLC-UV method.
Preparation of FaSSIF Medium (based on a 1L preparation)[2]
-
Dissolve 3.48 g of sodium hydroxide pellets, 39.54 g of sodium dihydrogen phosphate monohydrate, and 61.86 g of sodium chloride in 10 L of purified water.
-
Adjust the pH to exactly 6.5 using 1 N sodium hydroxide solution or 1 N hydrochloric acid solution. This is the blank FaSSIF buffer.
-
To prepare the final FaSSIF, add the required amounts of sodium taurocholate and lecithin to the blank buffer to achieve the concentrations specified in Table 2. Gentle heating and mixing may be required to fully dissolve the components.
Visualizations
References
- 1. jddtonline.info [jddtonline.info]
- 2. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. biorelevant.com [biorelevant.com]
- 5. In vitro dissolution testing methods | PDF [slideshare.net]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ion Suppression in LC-MS Analysis of Norfludiazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS analysis of Norfludiazepam.
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
-
Question: My this compound signal is much lower than expected, or the signal intensity is highly variable between injections, especially when analyzing biological samples. Could this be ion suppression?
Answer: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression.[1][2][3] Ion suppression occurs when co-eluting matrix components from the sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to a decreased signal.[1] This phenomenon is particularly common in complex biological matrices like plasma, serum, and urine.[3][4]
-
Question: How can I confirm that ion suppression is affecting my this compound analysis?
Answer: A post-column infusion experiment is a definitive way to identify ion suppression.[3] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.
-
Question: I've confirmed ion suppression. What are the primary strategies to mitigate it?
Answer: Mitigation strategies for ion suppression can be grouped into three main categories:
-
Robust Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][5][6] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts than Protein Precipitation (PPT).[7]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce suppression.[5][6]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[8] Since the SIL-IS has nearly identical physicochemical properties, it will be affected by ion suppression to the same extent as the analyte, allowing for accurate quantification.
-
Issue: Persistent matrix effects despite initial troubleshooting.
-
Question: I'm using a protein precipitation sample preparation method, but still observing significant ion suppression for this compound. What should I do next?
Answer: While simple and fast, protein precipitation is often the least effective method for removing interfering matrix components, especially phospholipids, which are major contributors to ion suppression.[7] Consider switching to a more rigorous sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][5]
-
Question: I've tried both LLE and SPE, but my results are still not optimal. How can I further improve my sample cleanup?
Answer: For SPE, ensure that the chosen sorbent and elution solvents are optimized for this compound. A mixed-mode SPE sorbent can provide enhanced selectivity and lead to cleaner extracts compared to reversed-phase SPE alone.[9][10] For LLE, optimizing the pH of the aqueous sample and the choice of organic solvent can improve extraction efficiency and cleanliness.[4]
-
Question: Can I just dilute my sample to reduce ion suppression?
Answer: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[7][8] This is a viable strategy, particularly for urine samples.[11] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[8]
Frequently Asked Questions (FAQs)
-
Q1: What is ion suppression in the context of LC-MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting molecules from the sample matrix.[1] This leads to a lower signal intensity and can compromise the accuracy, precision, and sensitivity of the analysis.[1]
-
Q2: What are common sources of ion suppression in bioanalysis?
A2: In biological matrices such as plasma, serum, or urine, common sources of ion suppression include salts, proteins, lipids (particularly phospholipids), and metabolites of the drug or other endogenous compounds.[3][4]
-
Q3: Which ionization technique is more susceptible to ion suppression, ESI or APCI?
A3: Electrospray ionization (ESI) is generally considered more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][12] If your instrumentation allows, evaluating APCI as an alternative ionization source could be a valid strategy to mitigate ion suppression.[12]
-
Q4: How does a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?
A4: A SIL-IS is considered the gold standard for internal standards in LC-MS.[8] Because it is structurally and chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
-
Q5: Can I use a structural analog as an internal standard if a SIL-IS for this compound is not available?
A5: While a SIL-IS is ideal, a structural analog can be used. However, it is crucial to ensure that its chromatographic behavior and ionization efficiency are very similar to this compound. If the analog separates chromatographically from the analyte, it may not experience the same ion suppression, leading to inaccurate results.
Quantitative Data Summary
The following table summarizes the matrix effect observed for various benzodiazepines using different sample preparation methods. A value of 100% indicates no matrix effect, values < 100% indicate ion suppression, and values > 100% indicate ion enhancement. This data can serve as a reference for the expected range of matrix effects for this compound.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Alprazolam | Urine | SPE | Low, further improved by internal standard | [5] |
| Temazepam | Urine | SPE | Some suppression, mitigated by SPE | [5] |
| Diazepam | Plasma | LLE | 89.71% (indicating some suppression) | [5] |
| Various Designer Benzodiazepines | Blood | SPE | Ranged from -52% to 33% | [5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex, centrifuge, and inject the supernatant into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Blood Samples
-
To 0.5 mL of plasma or blood, add the internal standard.
-
Add an appropriate buffer to adjust the pH (e.g., to make the sample basic for benzodiazepine (B76468) extraction).
-
Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex or mix for 10-15 minutes to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Urine or Plasma Samples
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water or an appropriate buffer.
-
Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds. For benzodiazepines on a mixed-mode sorbent, this may involve an acidic wash followed by a wash with a low percentage of organic solvent.[9][10]
-
Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of acetonitrile and methanol with a small amount of strong ammonia (B1221849) solution).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Sample preparation workflows for mitigating ion suppression.
References
- 1. providiongroup.com [providiongroup.com]
- 2. youtube.com [youtube.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. sciex.com [sciex.com]
- 12. agilent.com [agilent.com]
Best practices for storing and handling Norfludiazepam reference materials
This technical support center provides best practices for the storage, handling, and use of Norfludiazepam reference materials. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound reference material?
A1: Solid this compound reference material should be stored at -20°C in a tightly sealed container, protected from light.[1][2] For long-term stability (≥ 2 years), consistent storage at -20°C is recommended.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of stock solutions depends on the solvent and storage temperature. For solutions prepared in organic solvents like DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[3] Always protect solutions from light.[3]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling solid this compound or its solutions, appropriate PPE should be worn, including gloves, safety glasses with side shields, and a lab coat. If working with the powder and there is a risk of inhalation, a dust mask (e.g., N95) is recommended.[4]
Q4: What are the primary hazards associated with this compound?
A4: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] It is a central nervous system depressant and can cause drowsiness and dizziness.[4]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). For in vivo experimental use, it can be prepared in various solvent systems.[2][3] Please refer to the solubility data table below for more details.
Storage and Stability Data
Proper storage is crucial to maintain the integrity and stability of this compound reference materials. The following tables summarize the recommended storage conditions.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Neat Solid | -20°C | ≥ 2 years | Protect from light and moisture |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
| Stock Solution | -20°C | Up to 1 month | Protect from light |
Data synthesized from multiple sources.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound reference materials.
Issue 1: Precipitation is observed in my this compound solution upon storage or after dilution.
-
Cause: This can occur if the solvent's capacity to hold this compound in solution is exceeded, especially when diluting an organic stock solution into an aqueous buffer. It can also happen if the solution is stored at a lower temperature than it was prepared at.
-
Solution:
-
Gently warm the solution and use sonication to aid in redissolution.[3]
-
For in vivo preparations, ensure the solvent system is appropriate for the desired concentration. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[3]
-
When preparing working solutions, add the components sequentially and ensure each is fully dissolved before adding the next.[3]
-
For aqueous dilutions, consider the final percentage of organic solvent to ensure it is sufficient to maintain solubility.
-
Issue 2: I am seeing inconsistent or irreproducible results in my analytical runs.
-
Cause: This could be due to degradation of the reference material, improper solution preparation, or issues with the analytical instrumentation.
-
Solution:
-
Verify Standard Integrity: Prepare a fresh stock solution from the solid reference material. Compare the performance of the new solution with the old one. Ensure the solid material has been stored correctly.
-
Check Solution Stability: If using older stock solutions, their stability may be compromised. It is recommended to use freshly prepared working solutions for in vivo experiments.[3]
-
Pipetting and Dilution: Ensure pipettes are properly calibrated and that proper pipetting technique is used, especially for serial dilutions, to avoid introducing errors.[5]
-
Instrument Performance: Run a system suitability test on your analytical instrument (e.g., LC-MS/MS) to ensure it is performing correctly. Check for retention time shifts and peak shape abnormalities.
-
Issue 3: There are unexpected peaks in my chromatogram.
-
Cause: These peaks could be from contaminants, degradation products, or matrix effects from the sample.
-
Solution:
-
Analyze a Blank: Inject a solvent blank to check for contamination from the solvent or the system itself.
-
Check for Degradation: If the reference material has been stored improperly (e.g., exposed to light or high temperatures), degradation products may appear. Ensure proper storage conditions are always maintained.
-
Internal Standard: Use a deuterated internal standard, such as Desalkylflurazepam-d4, to help differentiate between analytical variability and true sample signals.
-
Sample Preparation: If analyzing biological samples, optimize the sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to minimize matrix interferences.[6][7]
-
Experimental Protocols
Protocol: Preparation of Calibration Standards and Quality Control Samples for LC-MS/MS Analysis
This protocol describes the preparation of a calibration curve and quality control (QC) samples in human plasma for the quantification of this compound.
1. Materials:
-
This compound reference standard
-
Desalkylflurazepam-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Drug-free human plasma
-
Calibrated pipettes
-
Volumetric flasks
-
Centrifuge tubes
2. Preparation of Stock Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Desalkylflurazepam-d4 in methanol.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with 50:50 methanol/water to create a range of concentrations for spiking into plasma.
3. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the appropriate working solutions into drug-free plasma to achieve final concentrations ranging from, for example, 1 ng/mL to 500 ng/mL.[8] A typical calibration curve might include concentrations of 1, 5, 10, 50, 100, 200, and 500 ng/mL.[8]
4. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking drug-free plasma with a separately prepared stock solution.[7][9] For the example calibration curve above, QC concentrations could be 3 ng/mL (low), 80 ng/mL (medium), and 300 ng/mL (high).[8]
5. Sample Extraction (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown), add 100 µL of acetonitrile containing the internal standard (e.g., at a final concentration of 100 ng/mL).[8][9]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[7]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]
Visualizations
Caption: Signaling pathway of this compound as a GABA-A positive allosteric modulator.
Caption: Logical workflow for troubleshooting inconsistent analytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. b-ac.co.uk [b-ac.co.uk]
- 6. agilent.com [agilent.com]
- 7. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Norfludiazepam vs. Diazepam: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive pharmacological comparison of Norfludiazepam and Diazepam, two benzodiazepine (B76468) compounds. The following sections detail their respective mechanisms of action, receptor binding affinities, potency, pharmacokinetics, and metabolism, supported by experimental data and methodologies.
Introduction
Diazepam, a cornerstone of benzodiazepine therapy for decades, is widely used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound, also known as N-Desalkylflurazepam, is a designer benzodiazepine and an active metabolite of several other benzodiazepines, including flurazepam and fludiazepam.[1][2] Structurally, this compound is a 1,4-benzodiazepine (B1214927) derivative, similar to diazepam, but with a fluorine atom at the ortho position of the 5-phenyl ring and lacking the N-1 methyl group present in diazepam.[3][4] This structural distinction influences its pharmacological profile.
Mechanism of Action and Signaling Pathway
Both this compound and Diazepam exert their pharmacological effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[3] GABA-A receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions. This influx leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[5] This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[6] This shared mechanism underlies the characteristic sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of this drug class.
Figure 1: GABA-A Receptor Signaling Pathway Modulation by Benzodiazepines.
Comparative Pharmacological Data
While direct, side-by-side comparative studies detailing the binding affinities and potencies of this compound and Diazepam are limited in publicly available literature, existing data for Diazepam and related benzodiazepines provide a framework for understanding their pharmacological profiles. Animal studies suggest that this compound exhibits anxiolytic, sedative, and muscle relaxant effects that are comparable to those of diazepam.[3]
| Parameter | This compound | Diazepam | References |
| GABA-A Receptor Binding Affinity (Ki) | Data not readily available in comparative studies. Binds unselectively to benzodiazepine receptor subtypes. | Shows low subtype selectivity for GABA-A receptors. Ki values vary depending on the receptor subtype and experimental conditions. | [2],[7] |
| Potency (e.g., EC50) | Data not readily available in comparative studies. | Potency varies by effect. For example, the anticonvulsant ED50 against pentetrazole-induced convulsions in mice is approximately 0.53 µmol/kg. | [8] |
| Efficacy | Considered a full agonist at the benzodiazepine site. | Considered a full agonist at the benzodiazepine site. | [9] |
Pharmacokinetics
A key differentiator between this compound and Diazepam lies in their pharmacokinetic profiles, particularly their half-life and metabolism.
| Parameter | This compound | Diazepam | References |
| Half-Life (t½) | 24–74 hours (can be longer in overdose cases) | 20–100 hours (parent drug); active metabolites prolong effects. | [3] |
| Time to Peak Plasma Concentration (Tmax) | Data not readily available. | ~1.4-1.5 hours (intranasal administration). | |
| Metabolism | Primarily metabolized by CYP3A4. | Primarily metabolized by CYP3A4 and CYP2C19. | [3],[4] |
| Active Metabolites | Is itself an active metabolite. | Yes (e.g., Nordiazepam (Desmethyldiazepam), Temazepam, Oxazepam). | [10] |
Metabolism
The metabolism of both compounds occurs primarily in the liver via the cytochrome P450 (CYP) enzyme system. Diazepam is extensively metabolized by CYP3A4 and CYP2C19 to its major active metabolite, nordiazepam (desmethyldiazepam), as well as other active metabolites like temazepam and oxazepam.[4][10] Nordiazepam itself is pharmacologically active and has a long half-life, contributing significantly to the overall duration of Diazepam's effects.
This compound is reported to be metabolized by CYP3A4.[3] Notably, this compound is structurally very similar to nordiazepam, with the primary difference being the presence of a fluorine atom on the phenyl ring in this compound.
Figure 2: Simplified Metabolic Pathways of Diazepam and this compound.
Experimental Protocols
The following sections outline standardized methodologies for key experiments used to characterize the pharmacological properties of benzodiazepines like this compound and Diazepam.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.[11]
-
Binding Reaction: Incubate the prepared membranes with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]Flunitrazepam) and a range of concentrations of the unlabeled test compound (this compound or Diazepam).[1]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the effect of a compound on the function of ion channels, such as the GABA-A receptor, expressed in Xenopus oocytes.
Figure 4: Experimental Workflow for Two-Electrode Voltage Clamp Electrophysiology.
Detailed Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the desired GABA-A receptor subunits.[13]
-
Electrophysiological Recording: After a period of incubation to allow for receptor expression, place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[14]
-
Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV).
-
Drug Application: Apply GABA to the oocyte to evoke an inward chloride current. Then, co-apply GABA with various concentrations of the test compound (this compound or Diazepam) and measure the enhancement of the GABA-induced current.
-
Data Analysis: Plot the potentiation of the GABA response as a function of the test compound concentration to generate a dose-response curve, from which the potency (EC50) and efficacy (maximal potentiation) can be determined.[15]
Conclusion
This compound and Diazepam are both effective positive allosteric modulators of the GABA-A receptor. While their primary pharmacological effects are comparable, they exhibit notable differences in their pharmacokinetic profiles, particularly the longer half-life of this compound. The metabolism of Diazepam is more complex, involving multiple active metabolites that contribute to its prolonged action. Further direct comparative studies are warranted to fully elucidate the subtle differences in their receptor binding affinities and potencies at various GABA-A receptor subtypes, which could have implications for their clinical use and potential for adverse effects. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative pharmacological investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2886-65-9 | Benchchem [benchchem.com]
- 4. eugenomic.com [eugenomic.com]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant potency of unmetabolized diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazepam and desmethyldiazepam differ in their affinities and efficacies at 'central' and 'peripheral' benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 15. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Norfludiazepam and Nordiazepam Receptor Affinity: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norfludiazepam and Nordiazepam (also known as N-desmethyldiazepam) are active metabolites of other benzodiazepines and are known to exert their effects by modulating GABA-A receptors. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. Despite their clinical and research relevance, a comprehensive comparative analysis of their binding affinities for different GABA-A receptor α-subunits (α1, α2, α3, α5) is not well-documented in publicly accessible literature.
Available information suggests that this compound possesses a significant binding affinity for GABA-A receptors, comparable to other commonly used benzodiazepines[1]. Similarly, studies on Nordiazepam indicate that it shares a similar affinity for central benzodiazepine (B76468) receptors as its parent compound, diazepam[2]. However, specific Ki values delineating their binding profile across various α-subunits are not provided in the accessed resources.
Quantitative Receptor Affinity Data
A thorough review of the literature did not yield a comprehensive dataset for a direct quantitative comparison of this compound and Nordiazepam binding affinities across the principal GABA-A receptor α-subunits. To provide context, the following table presents representative Ki values for diazepam, the parent compound of Nordiazepam, at different human recombinant GABA-A receptor subtypes. This data illustrates the typical affinity range for benzodiazepines that bind non-selectively to these receptors.
Table 1: Representative Benzodiazepine Receptor Affinity (Ki in nM)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Data Source |
| Diazepam-like compound 3-S | 18 ± 2 | 16 ± 1 | 17 ± 2 | 12 ± 1 | [3] |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Nordiazepam | Data not available | Data not available | Data not available | Data not available |
Note: The data for "Diazepam-like compound 3-S" is from a study on diazepam derivatives and is provided for illustrative purposes[3]. It is not a direct measurement for Nordiazepam. The absence of data for this compound and Nordiazepam highlights a gap in the current publicly available research.
Experimental Protocols
The determination of receptor binding affinity for compounds like this compound and Nordiazepam is typically achieved through in vitro assays using cell membranes expressing specific GABA-A receptor subtypes. The two primary methods employed are radioligand binding assays and electrophysiological studies.
Radioligand Binding Assay
This technique is a fundamental tool for characterizing the affinity of a compound for its target receptor[2].
Principle: A radiolabeled ligand with known high affinity for the benzodiazepine binding site of the GABA-A receptor (e.g., [3H]flunitrazepam or [3H]Ro 15-1788) is used.[3][4] The test compound (this compound or Nordiazepam) is introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibitory constant (Ki), which reflects the binding affinity of the test compound, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected to express specific combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.). The cells are harvested, and the cell membranes containing the receptors are isolated through homogenization and centrifugation.
-
Binding Assay: The prepared cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 and subsequently the Ki value for the test compound at each receptor subtype.
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
Electrophysiological methods measure the functional consequences of a compound binding to the GABA-A receptor ion channel.
Principle: GABA-A receptors are ligand-gated ion channels that conduct chloride ions. The binding of a benzodiazepine to the receptor potentiates the GABA-induced chloride current. This potentiation can be measured as a change in the electrical current across the cell membrane. The concentration of the compound that produces 50% of the maximal potentiation is the EC50 value.
Methodology:
-
Cell Preparation: Oocytes from Xenopus laevis or mammalian cells expressing specific GABA-A receptor subtypes are used.
-
Recording: A two-electrode voltage clamp or patch-clamp technique is used to hold the cell membrane at a specific voltage and record the ion currents.
-
Compound Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline current. Then, GABA is co-applied with varying concentrations of the test compound (this compound or Nordiazepam).
-
Data Analysis: The increase in the GABA-induced current in the presence of the test compound is measured and plotted against the compound's concentration to determine the EC50 and the maximum potentiation (efficacy).
Mandatory Visualizations
Signaling Pathway of Benzodiazepines at the GABA-A Receptor
Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.
Experimental Workflow for Radioligand Binding Assaydot
References
- 1. Binding of diazepam and desmethyldiazepam to plasma protein: concentration-dependence and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam and desmethyldiazepam differ in their affinities and efficacies at 'central' and 'peripheral' benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Norfludiazepam Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Norfludiazepam. The information presented is based on established analytical methodologies and aims to assist researchers in selecting the appropriate technique for their specific needs, as well as to provide a framework for cross-validation.
Introduction
This compound, an active metabolite of several benzodiazepines such as flurazepam and fludiazepam, is a key analyte in clinical and forensic toxicology.[1] Its accurate quantification in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. Both LC-MS and GC-MS are powerful analytical techniques widely employed for the determination of benzodiazepines.[2] However, they differ significantly in their principles, sample preparation requirements, and performance characteristics.
LC-MS/MS is often favored for its high sensitivity, specificity, and reduced need for sample derivatization, making it suitable for high-throughput analysis.[2][3] Conversely, GC-MS is a robust and well-established technique that often requires a derivatization step to improve the volatility and thermal stability of polar analytes like this compound.[2][4] This guide presents a detailed comparison to aid in method selection and outlines the process for cross-validating these two important techniques.
Methodologies and Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS methods are frequently employed for the analysis of benzodiazepines due to their ability to handle polar and thermally labile compounds without derivatization.[4]
Sample Preparation (LC-MS): A common approach for biological samples such as blood or urine involves protein precipitation or solid-phase extraction (SPE).[1]
-
Protein Precipitation: To 0.5 mL of the sample, an internal standard is added, followed by a protein precipitating agent like acetonitrile (B52724). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[1]
-
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE column (e.g., Oasis MCX). The column is then washed with appropriate solvents to remove interferences, and the analyte is eluted with a suitable solvent mixture. The eluate is then evaporated and reconstituted in the mobile phase.[5]
Instrumentation (LC-MS):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[3][6]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is generally used for quantification.[3][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and reliable technique for the analysis of a wide range of compounds, including benzodiazepines. However, for many benzodiazepines, including this compound, derivatization is necessary to improve their chromatographic properties.[4]
Sample Preparation (GC-MS): Sample preparation for GC-MS is often more involved than for LC-MS and typically includes extraction and derivatization.
-
Extraction: Liquid-liquid extraction (LLE) or SPE can be used to isolate the analytes from the biological matrix.[7][8]
-
Derivatization: The extracted and dried residue is derivatized to increase the volatility and thermal stability of this compound. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[9]
Instrumentation (GC-MS):
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).[10]
-
Injection Mode: Splitless injection is commonly used for trace analysis.[10]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.[10]
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is typically used.[11]
Performance Comparison
The choice between LC-MS and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation.[2] A comparative analysis of the two techniques for benzodiazepines, including nordiazepam (this compound), revealed that both methods can produce comparable results in terms of accuracy.[12]
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Simpler, often direct injection after protein precipitation or SPE.[12] | More complex, typically requires LLE or SPE followed by derivatization.[4] |
| Analysis Time | Generally shorter run times.[12] | Can have longer run times, including derivatization time.[13] |
| Sensitivity (LOD/LOQ) | Often provides lower limits of detection (LOD) and quantification (LOQ).[14][15] | Sensitivity is dependent on the derivatization efficiency and analyte stability.[9][16] |
| Specificity | High, especially with MS/MS. | High, with characteristic fragmentation patterns. |
| Matrix Effects | Can be significant, but can be compensated for with the use of deuterated internal standards.[12][17] | Generally less susceptible to matrix effects compared to ESI-LC-MS. |
| Compound Scope | Broader range of compounds can be analyzed in a single run.[12] | Limited to thermally stable and volatile compounds (or those that can be derivatized).[4] |
Quantitative Data Summary
| Analyte | Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Nordiazepam | LC-MS/MS | Urine | 1-200 | 1 | [15] |
| Nordiazepam | GC-MS | Urine | 50-2000 | 50 | [9] |
| Multiple Benzodiazepines | LC-MS/MS | Blood | 1-500 | 1 | [6] |
| Multiple Benzodiazepines | GC-MS/MS | Blood | 1-200 | 1-2 | [18] |
Visualizing the Workflow
To better understand the procedural differences between the two methods, the following diagrams illustrate the typical experimental workflows.
Cross-Validation of Methods
Cross-validation is essential to ensure that results obtained from LC-MS and GC-MS methods are comparable and interchangeable. This process typically involves analyzing the same set of samples by both methods and comparing the quantitative results.
Conclusion
Both LC-MS/MS and GC-MS are reliable and accurate methods for the quantification of this compound in biological samples.[2] The choice between the two often depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation.[2] LC-MS/MS offers advantages in terms of simpler sample preparation and shorter analysis times, making it well-suited for high-throughput environments.[12] GC-MS, while requiring a more laborious sample preparation process involving derivatization, remains a robust and cost-effective option, particularly in laboratories where this instrumentation is already well-established.[2] Cross-validation of both methods is a critical step to ensure the interchangeability of results and to identify any potential method-specific biases.[2]
References
- 1. This compound | 2886-65-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. nyc.gov [nyc.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 9. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dea.gov [dea.gov]
- 11. nist.gov [nist.gov]
- 12. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 14. scispace.com [scispace.com]
- 15. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
In Vitro vs. In Vivo Correlation of Norfludiazepam Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of Norfludiazepam, a long-acting benzodiazepine (B76468) and an active metabolite of several prescribed drugs. Understanding the correlation between in vitro assays and in vivo outcomes is crucial for predicting a drug's metabolic fate, potential drug-drug interactions, and toxicological profile. This document synthesizes available experimental data, details methodologies, and presents metabolic pathways to facilitate further research and development.
Executive Summary
Significant differences are observed between the in vitro and in vivo metabolic profiles of this compound. In vitro studies utilizing human liver microsomes have identified hydroxylation as a primary metabolic pathway, yielding hydroxythis compound and dihydroxythis compound.[1] Conversely, studies with human hepatocytes did not detect any metabolites, suggesting rapid subsequent conjugation.[2] In vivo data from human subjects confirm that this compound is metabolized via hydroxylation and subsequent glucuronidation, with the parent drug, four hydroxy metabolites, and a glucuronide conjugate being identified in blood and urine samples.[2] This discrepancy highlights the importance of selecting the appropriate in vitro system to accurately predict in vivo metabolism, as the absence of phase II enzymes in microsomes can lead to an incomplete metabolic picture.
Data Presentation
Table 1: In Vitro vs. In Vivo Metabolites of this compound
| In Vitro (Human Liver Microsomes)[1] | In Vitro (Human Hepatocytes)[2] | In Vivo (Human Blood and Urine)[2] |
| Hydroxythis compound | No metabolites detected | This compound (parent drug) |
| Dihydroxythis compound | 3-Hydroxythis compound | |
| Other hydroxy-isomers (positions unspecified) | ||
| Hydroxythis compound glucuronide |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Elimination Half-life | 47-150 hours | Human | [3] |
| Peak Plasma Concentration (Tmax) | 90-120 minutes | Human | [3] |
| Primary Metabolizing Enzyme (putative) | CYP3A4 | Human | [4] |
Metabolic Pathways
The metabolism of this compound primarily involves Phase I hydroxylation followed by Phase II glucuronidation.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes
A study by Moosmann et al. (2019) investigated the in vitro phase I metabolism of this compound.[1]
-
Incubation: this compound was incubated with pooled human liver microsomes.
-
Analysis: Metabolites were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1]
-
Key Findings: The primary metabolites detected were hydroxythis compound and dihydroxythis compound.[1]
In Vitro Metabolism with Human Hepatocytes
A study by Watanabe et al. (2020) utilized human hepatocytes to study this compound metabolism.[2]
-
Incubation: this compound (5 µmol/L) was incubated with pooled human hepatocytes.
-
Analysis: Metabolite identification was performed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[2]
-
Key Findings: No metabolites of this compound were detected in the hepatocyte incubations.[2] The authors suggest that hepatocytes may have difficulty in modifying the benzene/diazepine rings of some 1,4-benzodiazepines or that any formed metabolites were rapidly conjugated and not detected.[2]
In Vivo Metabolism in Humans
The same study by Watanabe et al. (2020) also analyzed authentic human samples.[2]
-
Sample Source: Urine and blood/serum from seven individuals with presumptive this compound intake were collected.
-
Analysis: Samples were analyzed by LC-HRMS, with and without hydrolysis to detect glucuronide conjugates.[2]
-
Key Findings: In these human samples, this compound and its metabolites, including four hydroxy metabolites and one glucuronide of a hydroxy metabolite, were identified.[2] This provides strong evidence for hydroxylation and glucuronidation as the main metabolic pathways in vivo.
Experimental Workflow for In Vitro-In Vivo Correlation
The following diagram illustrates a general workflow for assessing the in vitro-in vivo correlation of drug metabolism.
Discussion
The observed discrepancy between in vitro results from human liver microsomes and hepatocytes for this compound metabolism is a critical point for consideration in drug development. Human liver microsomes are a subcellular fraction containing a high concentration of phase I cytochrome P450 (CYP) enzymes but lack phase II enzymes and their necessary cofactors. This can lead to the accumulation of phase I metabolites, such as the hydroxylated forms of this compound, which may not be the final products in a whole-cell system.
In contrast, hepatocytes are intact cells that contain a full complement of both phase I and phase II metabolic enzymes and cofactors. The lack of detectable metabolites in the hepatocyte study could be attributed to efficient and rapid phase II conjugation (e.g., glucuronidation) of any initially formed hydroxylated metabolites. These conjugated metabolites may not have been specifically targeted for analysis or may have been below the limit of detection in that particular study.
The in vivo findings strongly support a two-step metabolic process: initial hydroxylation followed by glucuronidation. The detection of both hydroxylated and glucuronidated metabolites in human samples confirms that both phase I and phase II pathways are active in the disposition of this compound.
Conclusion
The metabolism of this compound demonstrates a clear example of why a multi-system in vitro approach is often necessary to accurately predict in vivo metabolic pathways. While human liver microsomes are useful for identifying potential phase I metabolites, human hepatocytes provide a more complete picture by incorporating both phase I and phase II processes. The in vivo data ultimately confirm that hydroxylation and subsequent glucuronidation are the principal metabolic routes for this compound in humans. Future research should focus on quantitative analysis to establish a more precise in vitro-in vivo correlation for this compound, which would be invaluable for refining pharmacokinetic models and predicting its behavior in diverse patient populations.
References
- 1. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | Semantic Scholar [semanticscholar.org]
- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 4. This compound | 2886-65-9 | Benchchem [benchchem.com]
A Comparative Analysis of the Half-Life of Norfludiazepam and Other Long-Acting Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the elimination half-life of Norfludiazepam with other prominent long-acting benzodiazepines, including Diazepam, Chlordiazepoxide, Flurazepam, and Quazepam. The data presented is curated from pharmacokinetic studies to assist researchers in understanding the duration of action and potential for accumulation of these compounds.
Data Summary of Benzodiazepine (B76468) Half-Lives
The following table summarizes the elimination half-lives of this compound and other selected long-acting benzodiazepines and their active metabolites. It is important to note that half-life can vary significantly between individuals due to factors such as age, liver function, and co-administration of other drugs.
| Compound | Parent Drug Half-Life (hours) | Active Metabolite(s) | Metabolite Half-Life (hours) |
| This compound | 47 - 150[1] | - | - |
| Diazepam | 20 - 100 | Nordiazepam (Desmethyldiazepam) | 36 - 200[2] |
| Chlordiazepoxide | 5 - 30[3] | Nordiazepam, Oxazepam, Demoxepam | 36 - 200 (Nordiazepam)[3] |
| Flurazepam | 2 - 3[4] | Desalkylflurazepam | 47 - 100[4] |
| Quazepam | 25 - 41[5] | 2-oxoquazepam, N-desalkyl-2-oxoquazepam | 39 (2-oxoquazepam), 73 (N-desalkyl-2-oxoquazepam)[6][7] |
Experimental Protocols for Half-Life Determination
The determination of benzodiazepine half-lives is predominantly achieved through pharmacokinetic studies involving the analysis of biological samples, typically blood plasma or urine, over time following drug administration. The most common and robust analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A critical first step in the analysis is the extraction of the benzodiazepines and their metabolites from the biological matrix. This is often accomplished using:
-
Solid-Phase Extraction (SPE): This technique is widely used for its efficiency and ability to provide clean extracts. The general procedure involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): This method involves partitioning the analytes between two immiscible liquid phases to separate them from interfering substances.
For urine samples, an initial enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave glucuronide conjugates and allow for the measurement of total drug and metabolite concentrations.
Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Many benzodiazepines are thermally labile and require derivatization to improve their volatility and thermal stability for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms more stable trimethylsilyl (B98337) (TMS) derivatives.
-
Chromatographic Separation: The derivatized extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where the compounds are separated based on their polarity and interactions with the stationary phase of the column. This technique is particularly advantageous as it often does not require derivatization.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion for the target analyte is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides very high selectivity and sensitivity for quantification.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in determining benzodiazepine half-life and their mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining benzodiazepine half-life.
Caption: Benzodiazepine signaling pathway at the GABA-A receptor.
Mechanism of Action
Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[8][9] The binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA.[8] This potentiation increases the frequency of chloride ion channel opening, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration results in hyperpolarization of the neuronal membrane, making it less excitable and producing the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. downloads.asam.org [downloads.asam.org]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. benzoinfo.com [benzoinfo.com]
- 9. ClinPGx [clinpgx.org]
Validating Norfludiazepam as a Biomarker for Fludiazepam Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of norfludiazepam and a potential alternative, hydroxyfludiazepam, as biomarkers for the intake of the benzodiazepine (B76468) fludiazepam. The validation of a specific and reliable biomarker is crucial for clinical and forensic toxicology, as well as in the context of drug development and monitoring. This document summarizes available data, details experimental protocols, and presents logical workflows to aid researchers in this field.
Introduction
Fludiazepam, a benzodiazepine with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, undergoes hepatic metabolism, leading to the formation of several metabolites. This compound (N-desalkylflurazepam) has been widely considered a biomarker for fludiazepam intake due to its long half-life. However, its utility is compromised by the fact that it is a common metabolite of several other benzodiazepines, including flurazepam and flutoprazepam, raising concerns about its specificity. Recent research has suggested that a hydroxy metabolite of fludiazepam could serve as a more specific indicator of fludiazepam consumption. This guide will explore the available evidence for both potential biomarkers.
Metabolic Pathway of Fludiazepam
Fludiazepam is metabolized in the liver primarily through N-dealkylation and hydroxylation. The N-dealkylation pathway produces this compound, while the hydroxylation pathway is hypothesized to produce hydroxyfludiazepam.
Comparative Potency of Norfludiazepam and its Hydroxy Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological potency of Norfludiazepam and its hydroxylated metabolites. This compound, also known as N-desalkylflurazepam, is an active metabolite of several prescribed benzodiazepines, including flurazepam and fludiazepam, and has appeared on the new psychoactive substances (NPS) market.[1] Its metabolism primarily involves hydroxylation, leading to the formation of active metabolites that may contribute to its overall pharmacological profile. Understanding the relative potency of these metabolites is crucial for a comprehensive assessment of this compound's effects.
Overview of Metabolism
In vitro studies using human liver microsomes have identified the primary phase I metabolites of this compound as hydroxynorflurazepam and dihydroxynorflurazepam. Furthermore, analysis of human urine samples from individuals who have consumed this compound has revealed the presence of four distinct hydroxy metabolites, along with a glucuronide conjugate of one of these hydroxy metabolites. This indicates that hydroxylation is a significant metabolic pathway for this compound in humans. One study has suggested that the ratio of 3-hydroxy-norflurazepam to the parent compound in urine could serve as a potential marker for this compound intake.
Comparative Potency at the GABAA Receptor
While the formation of hydroxylated metabolites of this compound is established, publicly available scientific literature does not currently contain a direct, quantitative comparison of the binding affinities (e.g., Ki values) or functional potencies (e.g., EC50 values) of this compound and its specific hydroxy metabolites, such as 3-hydroxythis compound or 4-hydroxythis compound, at the GABAA receptor. Such data is essential for a definitive comparison of their pharmacological potency.
The potency of benzodiazepines is typically determined through in vitro assays that measure their ability to bind to and modulate the function of the GABAA receptor, the primary target for this class of drugs. The following sections detail the standard experimental protocols used for these determinations.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are used to determine the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
Objective: To determine the binding affinity (Ki) of this compound and its hydroxy metabolites for the benzodiazepine (B76468) binding site on the GABAA receptor.
Materials:
-
Radioligand: Typically [3H]-Flunitrazepam or [3H]-Ro15-1788 (flumazenil), which bind with high affinity to the benzodiazepine site.
-
Receptor Source: Membranes prepared from specific brain regions (e.g., cerebral cortex, cerebellum) of rodents or from cell lines (e.g., HEK293 cells) recombinantly expressing specific GABAA receptor subtypes.
-
Test Compounds: this compound and its synthesized hydroxy metabolites (e.g., 3-hydroxythis compound, 4-hydroxythis compound).
-
Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., diazepam or clonazepam) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl buffer at a physiological pH (typically 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The chosen brain tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed multiple times to remove endogenous substances that might interfere with the assay.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (or buffer for total binding) are incubated with the prepared membranes in the assay buffer. A parallel set of tubes containing the radioligand, membranes, and a high concentration of a non-labeled benzodiazepine is included to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a specific time at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assays (Two-Electrode Voltage Clamp)
Electrophysiological assays are used to measure the functional effects of a compound on the GABAA receptor, such as its ability to enhance GABA-evoked currents. This provides a measure of the compound's efficacy as a positive allosteric modulator.
Objective: To determine the functional potency (EC50) and efficacy of this compound and its hydroxy metabolites in modulating GABA-evoked currents at specific GABAA receptor subtypes.
Materials:
-
Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are used to express specific combinations of GABAA receptor subunits (e.g., α1β2γ2).
-
cRNAs: cRNAs encoding the desired GABAA receptor subunits are injected into the oocytes.
-
Two-Electrode Voltage Clamp Setup: This includes a perfusion system, recording chamber, microelectrodes, amplifier, and data acquisition software.
-
GABA Solution: A stock solution of GABA is prepared and diluted to a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Test Compound Solutions: Solutions of this compound and its hydroxy metabolites are prepared at various concentrations.
Procedure:
-
Receptor Expression: Oocytes are injected with the cRNAs for the desired GABAA receptor subunits and incubated for 2-7 days to allow for receptor expression in the cell membrane.
-
Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.
-
GABA Application: The GABA solution is applied to the oocyte to elicit a control current response.
-
Co-application of Test Compound: After a washout period, the GABA solution is co-applied with different concentrations of the test compound.
-
Data Acquisition: The potentiation of the GABA-evoked current by the test compound is recorded.
-
Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the test compound compared to the control GABA response. A concentration-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) is determined using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for benzodiazepines and a typical experimental workflow for determining their potency.
References
Head-to-Head Comparison of Norfludiazepam and Lorazepam in Rodent Models: A Preclinical Overview
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: GABA-A Receptor Modulation
Both Norfludiazepam and Lorazepam exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[2][3] This receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow chloride ions to enter the neuron.[4] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[4]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA.[2][3] This leads to an increased frequency of chloride channel opening, resulting in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[2][4] this compound is reported to bind unselectively to various benzodiazepine (B76468) receptor subtypes.[1] Lorazepam is also known to have a high affinity for GABA-A receptors.[2]
Figure 1: GABAergic signaling pathway modulated by benzodiazepines.
Pharmacokinetic Profile
A key differentiator between benzodiazepines is their pharmacokinetic profile, which dictates their onset and duration of action. While detailed preclinical pharmacokinetic data for this compound in rodent models is scarce, human data indicates it is a long-acting compound.
| Parameter | This compound | Lorazepam |
| Half-life (human) | 47-150 hours[1] | 10-20 hours[2] |
| Absorption (oral) | Peak plasma concentration within 90-120 minutes (as a metabolite)[1] | Relatively slow absorption[2] |
| Metabolism | Primarily hepatic[1] | Extensively metabolized into inactive metabolites[2] |
| Protein Binding | Data not available | High (85-90%)[2] |
Note: The provided pharmacokinetic data for this compound is from human studies, often as a metabolite of other benzodiazepines. Direct pharmacokinetic studies of this compound in rodent models are needed for a precise comparison.
Behavioral Effects in Rodent Models
The anxiolytic, sedative, and motor-impairing effects of benzodiazepines are typically assessed using a battery of behavioral tests. The following sections describe these tests and present available data for Lorazepam. The corresponding data for this compound would need to be generated in future studies to enable a direct comparison.
Anxiolytic Activity: Elevated Plus-Maze (EPM)
The EPM is a standard test for assessing anxiety-like behavior in rodents.[5][6] The apparatus consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[6]
| Compound | Species | Dose Range | Effect on Open Arm Time/Entries |
| This compound | Data not available | - | - |
| Lorazepam | Mouse | 0.5 - 1.5 mg/kg | Increased time in open arms[7] |
| Rat | 0.125 - 0.50 mg/kg | Anxiolytic effects observed[8] |
Sedative Properties & Locomotor Activity: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior.[9][10] A decrease in total distance traveled can indicate sedative effects, while an increase in time spent in the center of the arena can suggest anxiolytic properties.[11]
| Compound | Species | Dose Range | Effect on Locomotion/Center Time |
| This compound | Data not available | - | - |
| Lorazepam | Mouse | 1.5 mg/kg | Reduced activity[7] |
| Rat | 0.25 mg/kg | Sedative effects observed[8] |
Motor Coordination: Rotarod Test
The rotarod test assesses motor coordination and balance.[12][13] Rodents are placed on a rotating rod, and the latency to fall is measured. Benzodiazepines can impair performance on this task, indicating motor side effects.[2][14]
| Compound | Species | Dose Range | Effect on Latency to Fall |
| This compound | Data not available | - | - |
| Lorazepam | Mouse | >1.0 mg/kg | Significantly impaired performance[15][16] |
| Rat | 0.5 mg/kg | Muscle relaxant and sedative effects[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical data. Below are standard protocols for the key behavioral assays discussed.
Figure 2: General experimental workflow for behavioral assessment.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions.[5]
-
Animals: Mice or rats are habituated to the testing room for at least 30 minutes before the experiment.[17]
-
Drug Administration: The test compound (this compound or Lorazepam) or vehicle is administered, typically via intraperitoneal (i.p.) injection, 30 minutes before placing the animal on the maze.[18]
-
Procedure: Each rodent is placed in the center of the maze, facing an open arm. Its behavior is then recorded for a 5-minute session.[5]
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general activity).[18]
-
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an overhead camera and tracking software.[19]
-
Animals: Rodents are acclimated to the testing room prior to the test.[19]
-
Drug Administration: The test compound or vehicle is administered 30 minutes before the test.
-
Procedure: The animal is gently placed in the center of the open field, and its activity is recorded for a predetermined duration, usually 5 to 10 minutes.[19]
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery (thigmotaxis).
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming and defecation (can be indicators of anxiety).[10]
-
Rotarod Test Protocol
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip.[10]
-
Animals: Animals are often pre-trained on the rotarod for one or more sessions to establish a stable baseline performance.[10]
-
Drug Administration: The test compound or vehicle is administered 30 minutes before the test session.
-
Procedure: The rodent is placed on the rotating rod, which is then set to a constant or accelerating speed. The latency to fall off the rod is recorded. Multiple trials are usually conducted.[10]
-
Parameters Measured:
-
Latency to fall from the rod.
-
The speed of the rod at the time of falling.
-
Conclusion and Future Directions
Lorazepam is a well-characterized benzodiazepine in preclinical rodent models, consistently demonstrating anxiolytic, sedative, and motor-impairing effects. In contrast, there is a notable lack of publicly available in-vivo data for this compound in these same models. Based on its classification as a benzodiazepine and its long half-life in humans, it is hypothesized that this compound would exhibit a similar profile of effects, likely with a prolonged duration of action.[1]
To provide a definitive head-to-head comparison, future research should focus on characterizing the dose-response effects of this compound in the standardized rodent behavioral assays outlined in this guide. Such studies would be invaluable for understanding its potential therapeutic applications and side-effect profile relative to established benzodiazepines like Lorazepam.
References
- 1. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 2. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rodent models of anxiety-like behaviors: are they predictive for compounds acting via non-benzodiazepine mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 15. researchgate.net [researchgate.net]
- 16. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural activity relationships (SAR) of Norfludiazepam and other key 1,4-benzodiazepines. By examining how minor structural modifications influence binding affinity at GABA-A receptor subtypes, we aim to provide a clear, data-driven resource for professionals in pharmacology and medicinal chemistry.
Introduction to Benzodiazepine (B76468) SAR
Benzodiazepines exert their anxiolytic, sedative, hypnotic, and muscle relaxant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ). The classical benzodiazepine binding site is located at the interface between an α and a γ subunit.[2] The specific α-subunit isoform (α1, α2, α3, or α5) significantly influences the pharmacological effect of a binding ligand. The structure-activity relationship for the 1,4-benzodiazepine (B1214927) class is well-defined, with key functional groups dictating both pharmacokinetic and pharmacodynamic properties.
This compound (also known as N-desalkylflurazepam) is a principal active metabolite of several therapeutic benzodiazepines, including fludiazepam and flurazepam.[1] Its prolonged half-life and non-selective binding to various benzodiazepine receptor subtypes contribute significantly to the overall pharmacological profile of its parent drugs. Understanding its SAR in the context of structurally similar compounds is crucial for predicting clinical effects and designing novel modulators.
Comparative Binding Affinity
Table 1: Comparative Binding Affinities (Ki, nM) of Select Benzodiazepines at Recombinant GABA-A Receptor Subtypes
| Compound | Structure | R1 | R3 | R7 | 5-Phenyl Ring | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| This compound | ![]() | -H | -H | -Cl | 2'-Fluoro | N/A | N/A | N/A | N/A |
| Diazepam | ![]() | -CH₃ | -H | -Cl | Unsubstituted | 4.1 | 4.3 | 7.2 | 16.0 |
| Oxazepam | ![]() | -H | -OH | -Cl | Unsubstituted | 23.0 | 12.0 | 20.0 | 66.0 |
| Lorazepam | ![]() | -H | -OH | -Cl | 2'-Chloro | 1.8 | 1.5 | 2.5 | 5.6 |
| Compound 3-S ¹ | ![]() | -CH₃ | -CH₃ (S) | -Cl | Unsubstituted | 10 ± 1 | 10 ± 2 | 14 ± 2 | 16 ± 2 |
¹Data for Diazepam, Oxazepam, and Lorazepam are representative values from literature for comparative purposes. Data for Compound 3-S (a Diazepam derivative) is from a specific study and presented as mean ± SEM. N/A: Specific Ki values for this compound at these receptor subtypes are not available in the cited literature, but it is characterized as a non-selective, high-affinity ligand.[1]
Analysis of Structural Activity Relationships
The data highlights key SAR principles for the 1,4-benzodiazepine scaffold.
Caption: Key structural modification points on the benzodiazepine scaffold and their pharmacological impact.
-
N1-Position (R1): this compound is defined by the absence of a substituent at the N1 position (-H). Many parent drugs, like Diazepam, have a small alkyl group (e.g., -CH₃). This position is a primary site for Phase I metabolism; N-dealkylation of drugs like Fludiazepam is the metabolic pathway that produces this compound.
-
C3-Position (R3): The presence of a hydroxyl (-OH) group at this position, as seen in Oxazepam and Lorazepam, creates a site for rapid Phase II metabolism (glucuronidation). This generally leads to a shorter duration of action compared to non-hydroxylated analogs like Diazepam and this compound.
-
C7-Position (R7): An electron-withdrawing group, typically a halogen (e.g., -Cl) or a nitro group (-NO₂), is essential for high affinity at the benzodiazepine binding site.
-
C5-Phenyl Ring (R5): A phenyl ring at this position is crucial for activity. Substitution on this ring, particularly at the ortho (2') position with a halogen (like fluorine in this compound or chlorine in Lorazepam), generally increases binding potency.
Metabolic Pathway of this compound
This compound is not typically administered as a parent drug but is a long-acting active metabolite of several prescribed benzodiazepines. Its formation is a key step in the metabolic cascade of these drugs.
References
Assessing the Bioequivalence of Different Norfludiazepam Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the bioequivalence of different oral formulations of Norfludiazepam. Due to the limited availability of direct comparative studies in the public domain, this document outlines a standardized, hypothetical bioequivalence study protocol. It incorporates established methodologies for benzodiazepine (B76468) analysis and adheres to regulatory guidelines for bioequivalence testing. The presented data and protocols are intended to serve as a robust template for researchers and drug development professionals.
This compound, an active metabolite of several benzodiazepine drugs, is recognized for its long half-life and its action as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor.[1][2] Ensuring the bioequivalence of its different formulations is critical for therapeutic consistency and safety.
Hypothetical Bioequivalence Study: this compound Formulations
This section details a hypothetical study comparing two formulations:
-
Test Formulation: A newly developed 5 mg this compound immediate-release tablet.
-
Reference Formulation: An established 5 mg this compound immediate-release tablet.
The primary objective is to determine if the rate and extent of absorption of the test formulation are equivalent to the reference formulation.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters that would be measured to assess bioequivalence. The values presented are for illustrative purposes.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) | Acceptance Criteria |
| Cmax (ng/mL) | 15.2 ± 3.1 | 14.8 ± 2.9 | 1.027 (0.95 - 1.11) | 80.00% - 125.00% |
| AUC0-t (ng·h/mL) | 1150 ± 230 | 1135 ± 215 | 1.013 (0.97 - 1.06) | 80.00% - 125.00% |
| AUC0-∞ (ng·h/mL) | 1250 ± 250 | 1240 ± 240 | 1.008 (0.96 - 1.05) | 80.00% - 125.00% |
| Tmax (h) | 2.0 ± 0.8 | 2.1 ± 0.7 | - | (Descriptive) |
| t1/2 (h) | 70 ± 15 | 72 ± 16 | - | (Descriptive) |
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach maximum plasma concentration.
-
t1/2: Elimination half-life.
Experimental Protocols
A robust bioequivalence study requires meticulous planning and execution. The following protocols are based on established guidelines for similar drugs.[3][4][5][6][7]
1. Study Design
A single-dose, randomized, two-period, two-sequence, crossover study design is recommended.[3][4][5] This design minimizes inter-subject variability.[4]
-
Subjects: A sufficient number of healthy adult volunteers (typically 24-36) of both sexes, aged 18-55 years, would be enrolled.
-
Randomization: Subjects would be randomly assigned to one of two sequences (Test then Reference, or Reference then Test).
-
Washout Period: A washout period of at least five times the half-life of this compound (e.g., 30-40 days) is necessary between the two periods to ensure complete elimination of the drug from the body.[4]
2. Dosing and Sample Collection
-
Dosing: After an overnight fast, subjects would receive a single oral dose of either the test or reference this compound formulation with a standardized volume of water.
-
Blood Sampling: Venous blood samples would be collected in heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
3. Analytical Method
Plasma concentrations of this compound would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method offers high sensitivity and specificity for quantifying benzodiazepines in biological matrices.[8][9]
-
Sample Preparation: Plasma samples would undergo protein precipitation or liquid-liquid extraction to isolate the drug.
-
Chromatography: Separation would be achieved on a C18 analytical column.
-
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
4. Statistical Analysis
Pharmacokinetic parameters would be calculated from the plasma concentration-time data for each subject. The primary endpoints for bioequivalence assessment are Cmax and AUC.[6]
-
The data for Cmax and AUC would be log-transformed before statistical analysis.
-
An analysis of variance (ANOVA) would be performed to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax and AUC would be calculated.[10] For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[5][10]
Visualizations
Signaling Pathway of this compound
This compound, like other benzodiazepines, enhances the effect of the neurotransmitter GABA at the GABA-A receptor.[1][2][11] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in its anxiolytic, sedative, and muscle relaxant effects.[1][2]
References
- 1. This compound | 2886-65-9 | Benchchem [benchchem.com]
- 2. Buy this compound | 2886-65-9 [smolecule.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Nordazepam? [synapse.patsnap.com]
Comparative Analysis of Norfludiazepam's Interaction with GABA-A Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative examination of the effects of Norfludiazepam, an active metabolite of several benzodiazepine (B76468) drugs, on various GABA-A receptor subtypes. Due to a scarcity of publicly available quantitative data specifically for this compound's binding affinity and functional potency at different receptor subtypes, this document will leverage data from its parent compound, diazepam, as a well-characterized, non-selective benzodiazepine to illustrate the comparative framework. The guide will also detail the established experimental protocols utilized to characterize the interaction of benzodiazepines with GABA-A receptor subtypes.
This compound, also known as N-desalkylflurazepam, is recognized as a long-acting metabolite of benzodiazepines such as diazepam and flurazepam. Existing literature qualitatively describes this compound as binding unselectively to various benzodiazepine receptor subtypes, though specific quantitative binding affinities (Ki) and functional potencies (EC50) across different GABA-A receptor subtype combinations are not extensively documented in peer-reviewed publications.
Quantitative Data Comparison
The diverse pharmacological effects of benzodiazepines, including their anxiolytic, sedative, myorelaxant, and anticonvulsant properties, are mediated through their interaction with different GABA-A receptor subtypes. The subunit composition of the pentameric GABA-A receptor, particularly the α (alpha) subunit, dictates the affinity and efficacy of benzodiazepines. The primary subtypes of interest for benzodiazepine action are those containing α1, α2, α3, and α5 subunits, in combination with β and γ subunits (typically β2/3 and γ2).
While specific data for this compound is lacking, the following table presents representative binding affinities (Ki) for the well-characterized, non-selective benzodiazepine, diazepam, at different human GABA-A receptor subtypes. This data serves as an exemplar for the type of comparative analysis essential for characterizing novel modulators. A lower Ki value indicates a higher binding affinity.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |
| Diazepam | α1β3γ2 | 64 ± 2 |
| α2β3γ2 | 61 ± 10 | |
| α3β3γ2 | 102 ± 7 | |
| α5β3γ2 | 31 ± 5 | |
| This compound | α1, α2, α3, α5 containing subtypes | Data not available (reported to be non-selective) |
Note: The data for diazepam is illustrative and compiled from published research. The lack of available data for this compound is a notable gap in the current scientific literature.
Signaling Pathways and Experimental Workflows
The interaction of benzodiazepines with GABA-A receptors potentiates the effect of the endogenous neurotransmitter, GABA. This allosteric modulation enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.
Safety Operating Guide
Standard Operating Procedure: Norfludiazepam Disposal
This document provides comprehensive procedures for the safe handling and disposal of Norfludiazepam and its associated waste materials in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and compliance with environmental regulations.
Hazard Assessment and Chemical Properties
This compound (also known as Desalkylflurazepam) is a benzodiazepine (B76468) analog with specific health hazards.[1] It is classified as a hazardous substance, and all waste containing this compound must be managed accordingly.[2][3]
Table 1: this compound Chemical and Hazard Data
| Property | Data | Source(s) |
| Chemical Formula | C₁₅H₁₀ClFN₂O | [4][5][6] |
| Molecular Weight | 288.70 g/mol | [4][5][6][7] |
| CAS Number | 2886-65-9 | [5][8] |
| Synonyms | Desalkylflurazepam, N-Desalkylflurazepam, Ro 5-3367 | [5] |
| GHS Hazard Statements | H302: Harmful if swallowed[4][7]H315: Causes skin irritation[4][7]H319: Causes serious eye irritation[4][7]H335: May cause respiratory irritation[4][7]H336: May cause drowsiness or dizziness[7][8][9] | [4][7][8][9] |
| Regulatory Status | US DEA Schedule IV; Controlled substance[8] | [8] |
Detailed Disposal Protocol
Disposal of this compound must comply with all applicable federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[3][10][11] Due to its status as a DEA-regulated controlled substance, specific procedures for documentation and destruction are required.[10] Under no circumstances should this compound or its contaminated materials be disposed of via standard trash or sewer systems. [2][12][13]
2.1 Required Personal Protective Equipment (PPE)
Before handling this compound in any form (pure solid, solutions, or waste), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8][9]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. For handling bulk powder outside of a fume hood, a NIOSH-approved N95 dust mask is required.[8]
-
Protective Clothing: A standard laboratory coat.
2.2 Waste Segregation and Containment
Proper segregation is critical. Three primary waste streams should be considered for this compound:
-
Solid Waste:
-
Description: Expired or unwanted pure this compound powder, contaminated items such as weigh paper, spatulas, stir bars, and contaminated PPE (gloves, wipes).
-
Procedure:
-
Collect all solid waste in a designated, leak-proof container made of compatible material (e.g., high-density polyethylene).[13][14]
-
The container must have a secure, tight-fitting lid and must be kept closed except when adding waste.[13][14]
-
Affix a completed "Hazardous Waste" label to the container. The label must include the full chemical name "this compound" and list all associated hazards (e.g., "Toxic," "Irritant").[13][14][15]
-
-
-
Liquid Waste:
-
Description: Solutions containing this compound, including reaction mixtures, analytical standards, and solvent rinses from contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) solvent waste bottle).
-
Do not mix incompatible waste streams.
-
Keep the container sealed when not in use and store it in secondary containment to prevent spills.[13]
-
Affix a completed "Hazardous Waste" label, listing "this compound" and all solvent components with their approximate concentrations.
-
-
-
Empty Chemical Containers:
-
Description: The original stock bottle that contained this compound.
-
Procedure:
-
Thoroughly empty the container.
-
The first rinse of the container with a suitable solvent (e.g., methanol (B129727) or acetone) must be collected and disposed of as hazardous liquid waste.[13]
-
After rinsing, deface or remove the original label.[13]
-
Dispose of the rinsed, air-dried container in the appropriate laboratory glass or solid waste stream, as per institutional policy.[13]
-
-
2.3 Storage and Disposal Request
-
Storage: Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area must be secure and away from general traffic.
-
Disposal Coordination:
-
Once a waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][10]
-
Inform EHS that the waste contains a DEA Schedule IV controlled substance. They will initiate the required chain-of-custody and destruction protocols with a licensed hazardous waste vendor and/or DEA-registered reverse distributor.[10]
-
Maintain all records of disposal as required by the DEA and your institution.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. N-desalkylflurazepam | 2886-65-9 [chemicalbook.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Buy this compound | 2886-65-9 [smolecule.com]
- 5. This compound (CAS 2886-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. Desalkylflurazepam | C15H10ClFN2O | CID 4540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound analyticalstandard 2886-65-9 [sigmaaldrich.com]
- 9. ノルフルジアゼパム analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 16. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





